cis-4-Hexen-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(Z)-hex-4-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-2-3-4-5-6-7/h2-3,7H,4-6H2,1H3/b3-2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIODUHBZHNXFP-IHWYPQMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883609 | |
| Record name | 4-Hexen-1-ol, (4Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
159.00 to 160.00 °C. @ 760.00 mm Hg | |
| Record name | (E)-4-Hexen-1-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031502 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
928-91-6, 6126-50-7, 928-92-7 | |
| Record name | cis-4-Hexen-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=928-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Hexen-1-ol, (4Z)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-HEXEN-1-OL | |
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| Record name | 4-Hexen-1-ol, (4Z)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Hexen-1-ol, (4Z)- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-hex-4-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.989 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HEXEN-1-OL, (4Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/780WMA6J84 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (E)-4-Hexen-1-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031502 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
cis-4-Hexen-1-ol chemical properties and reactivity
An In-depth Technical Guide to cis-4-Hexen-1-ol
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and a representative experimental workflow for this compound. The information is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid recognized by its distinct green and grassy odor.[1][2] It is a valuable intermediate in organic synthesis and is utilized in the fragrance and flavor industry.[1][2] The cis-configuration of the double bond is crucial to its unique physical and chemical characteristics.[1]
Below is a summary of its key quantitative properties.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂O | [3][4] |
| Molecular Weight | 100.16 g/mol | [3][5] |
| Appearance | Colorless to pale yellow clear liquid | [2] |
| Boiling Point | 158-160 °C @ 760 mmHg 80 °C @ 30 mmHg | [2][6] |
| Density | 0.851 - 0.857 g/mL at 20-25°C | [4][6][7] |
| Refractive Index | 1.439 - 1.446 @ 20°C | [2][6][7] |
| Flash Point | 59.4 °C - 65 °C (139 °F - 149 °F) | [2][4][6] |
| Solubility | Moderately soluble in water (est. 16,000 mg/L at 25°C); Soluble in alcohol. | [1][2][7] |
| Vapor Pressure | 0.929 mmHg @ 25°C (estimated) | [2][7] |
| logP (Octanol/Water) | 1.285 - 1.541 (estimated) | [2][7] |
| CAS Registry Number | 928-91-6 | [3] |
Reactivity and Stability
General Reactivity this compound's reactivity is primarily dictated by its two functional groups: the hydroxyl (-OH) group and the carbon-carbon double bond (C=C). It can undergo typical alcohol reactions, such as oxidation to form the corresponding aldehyde or carboxylic acid, and esterification with carboxylic acids or their derivatives to form esters.[1] The double bond can participate in addition reactions, such as hydrogenation, halogenation, and epoxidation.
Stability The compound is stable under normal storage and handling conditions.[6][8]
Conditions to Avoid To ensure stability, it is crucial to avoid:
Incompatible Materials this compound should not be stored or mixed with the following materials due to the risk of vigorous reactions:
Hazardous Decomposition Products When heated to decomposition, it can produce hazardous products, including:
Hazardous Polymerization Hazardous polymerization of this compound does not occur.[6]
Experimental Protocols
While specific synthetic procedures for this compound are proprietary or varied, a general experimental workflow for the synthesis and purification of an unsaturated alcohol like this compound from a corresponding alkyne (e.g., hex-4-yn-1-ol) is outlined below. This protocol represents a common laboratory approach.
Objective: Synthesis of this compound via selective hydrogenation of Hex-4-yn-1-ol.
Materials:
-
Hex-4-yn-1-ol
-
Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead)
-
Quinoline (catalyst poison moderator)
-
Hydrogen gas (H₂)
-
Anhydrous solvent (e.g., methanol or ethanol)
-
Diethyl ether
-
Saturated ammonium chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A solution of hex-4-yn-1-ol in the chosen anhydrous solvent is placed in a round-bottom flask equipped with a magnetic stirrer.
-
Catalyst Addition: Lindlar's catalyst (typically 5% by weight of the alkyne) and a small amount of quinoline are added to the flask.
-
Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (using a balloon or a controlled hydrogenation apparatus). The reaction mixture is stirred vigorously at room temperature.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting alkyne and the appearance of the product. The reaction is stopped once the starting material is consumed to prevent over-reduction to the alkane.
-
Work-up:
-
The reaction mixture is filtered through a pad of celite to remove the catalyst. The filter cake is washed with the solvent.
-
The filtrate is concentrated under reduced pressure to remove the bulk of the solvent.
-
The residue is dissolved in diethyl ether and washed sequentially with a saturated aqueous solution of NH₄Cl (to remove any remaining catalyst poisons) and brine.
-
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed by rotary evaporation.
-
Purification: The crude product is purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield pure this compound.
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and purification protocol described above.
Caption: Generalized workflow for the synthesis and purification of this compound.
References
- 1. CAS 928-91-6: this compound | CymitQuimica [cymitquimica.com]
- 2. 4-hexenol, 6126-50-7 [thegoodscentscompany.com]
- 3. 4-Hexen-1-ol, (Z)- [webbook.nist.gov]
- 4. This compound, 97% | Fisher Scientific [fishersci.ca]
- 5. 4-Hexen-1-ol (CAS 6126-50-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. fishersci.com [fishersci.com]
- 7. (Z)-4-hexen-1-ol, 928-91-6 [thegoodscentscompany.com]
- 8. echemi.com [echemi.com]
Spectroscopic Profile of cis-4-Hexen-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for cis-4-Hexen-1-ol (CAS No: 928-91-6), a valuable chemical intermediate in various research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.
Data Presentation
The spectroscopic data for this compound are summarized in the tables below, offering a clear and concise reference for compound identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 5.46 | m | 1H | 10.7, 6.6, -1.5 | H-4 or H-5 |
| 5.39 | m | 1H | 10.7, 7.2, -1.6 | H-4 or H-5 |
| 3.61 | t | 2H | 6.4 | H-1 |
| 2.11 | q | 2H | 7.0 | H-3 |
| 1.64 | p | 2H | 6.7 | H-2 |
| 0.97 | t | 3H | 7.5 | H-6 |
Data sourced from public spectral databases.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 131.5 | C-4 or C-5 |
| 124.8 | C-4 or C-5 |
| 62.4 | C-1 |
| 30.7 | C-2 |
| 20.7 | C-3 |
| 14.2 | C-6 |
Data compiled from various chemical suppliers and spectral databases.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3330 | Broad, Strong | O-H stretch (alcohol) |
| ~3010 | Medium | =C-H stretch (alkene) |
| ~2930, ~2870 | Strong | C-H stretch (alkane) |
| ~1655 | Medium | C=C stretch (cis-alkene) |
| ~1450 | Medium | C-H bend (alkane) |
| ~1050 | Strong | C-O stretch (primary alcohol) |
| ~720 | Medium | =C-H bend (cis-alkene, out-of-plane) |
Characteristic absorption frequencies are derived from publicly available spectral data.[1]
Mass Spectrometry (MS)
Table 4: Major Mass Fragments for this compound (Electron Ionization, EI)
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 100 | ~5 | [M]⁺ (Molecular Ion) |
| 82 | ~40 | [M - H₂O]⁺ |
| 67 | 100 | [C₅H₇]⁺ |
| 55 | ~50 | [C₄H₇]⁺ |
| 41 | ~75 | [C₃H₅]⁺ |
Fragmentation data is based on information from the NIST Mass Spectrometry Data Center.
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are intended as a general guide and may be adapted based on the specific instrumentation and sample requirements.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃). The solution is transferred to a 5 mm NMR tube.
-
Instrumentation: A 400 MHz NMR spectrometer is used for data acquisition.
-
¹H NMR Acquisition:
-
The spectrometer is locked to the deuterium signal of the solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
-
A standard single-pulse experiment is utilized.
-
Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse program is employed to simplify the spectrum and enhance sensitivity.
-
A wider spectral width is used compared to ¹H NMR.
-
A longer relaxation delay (e.g., 5 seconds) may be necessary for the observation of quaternary carbons, although none are present in this molecule.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).
IR Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation: As this compound is a liquid at room temperature, a thin film is prepared between two salt plates (e.g., NaCl or KBr). A single drop of the neat liquid is placed on one plate, and the second plate is carefully placed on top to create a uniform thin film.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.
-
Data Acquisition:
-
A background spectrum of the empty salt plates is recorded.
-
The prepared sample is placed in the spectrometer's sample holder.
-
The sample spectrum is acquired over a typical range of 4000-400 cm⁻¹.
-
Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Peak positions are identified and reported in wavenumbers (cm⁻¹).
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction: The volatile liquid sample is introduced into the mass spectrometer, typically via a gas chromatography (GC-MS) system or a direct insertion probe. For GC-MS, a dilute solution of the analyte in a volatile solvent is injected into the GC, where it is vaporized and separated before entering the mass spectrometer.
-
Ionization: Electron Ionization (EI) is the standard method for this type of compound. The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and characteristic fragment ions.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to provide structural information.
Mandatory Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical sample such as this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
An In-Depth Technical Guide on the Biosynthesis of cis-4-Hexen-1-ol in Plants
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The biosynthesis of cis-4-Hexen-1-ol in plants is not a well-established pathway. This guide presents the well-characterized Green Leaf Volatile (GLV) pathway as a foundational framework and explores a hypothetical route for the synthesis of this compound based on known enzymatic reactions. The quantitative data and experimental protocols provided are primarily for the enzymes involved in the general GLV pathway, as specific data for the this compound pathway is not currently available in the scientific literature.
Introduction to Green Leaf Volatiles and the Oxylipin Pathway
Green Leaf Volatiles (GLVs) are C6 compounds, including aldehydes, alcohols, and their esters, that are rapidly released by plants upon tissue damage. These compounds are responsible for the characteristic "green" aroma of freshly cut grass and are involved in plant defense signaling. The biosynthesis of GLVs is a branch of the oxylipin pathway, which begins with the oxygenation of polyunsaturated fatty acids.
While the biosynthesis of common GLVs like (Z)-3-hexenol is well-understood, the pathway leading to this compound is less clear and is an area of ongoing research. The formation of this compound would necessitate the production of its precursor, (Z)-4-hexenal, which requires a deviation from the canonical GLV pathway.
The Established Green Leaf Volatile (GLV) Biosynthesis Pathway
The canonical GLV pathway involves a series of enzymatic reactions that convert linolenic and linoleic acids into various C6 volatile compounds.[1][2]
2.1. Key Enzymatic Steps:
-
Lipase Activity: The pathway is initiated by the release of free fatty acids (linolenic acid and linoleic acid) from membrane lipids by the action of lipases (EC 3.1.1.3).[1]
-
Lipoxygenase (LOX) Activity: Lipoxygenases (EC 1.13.11.12) are non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. Plant LOXs are classified based on their regiospecificity, primarily as 9-LOX or 13-LOX, which oxygenate at the 9th or 13th carbon of the fatty acid chain, respectively.[1] For the formation of C6 volatiles, 13-LOX is the key enzyme, converting linolenic acid to 13-hydroperoxy-linolenic acid (13-HPOT).
-
Hydroperoxide Lyase (HPL) Activity: Hydroperoxide lyase (EC 4.1.2.92), a cytochrome P450 enzyme (CYP74B), cleaves the fatty acid hydroperoxides. 13-HPL cleaves 13-HPOT to produce a C6 aldehyde, (Z)-3-hexenal, and a C12 oxo-acid, 12-oxo-(Z)-9-dodecenoic acid.[1][3]
-
Isomerization and Reduction: (Z)-3-hexenal can be isomerized to the more stable (E)-2-hexenal. Both aldehydes can then be reduced to their corresponding alcohols, (Z)-3-hexenol and (E)-2-hexenol, by alcohol dehydrogenases (ADH) (EC 1.1.1.1).
Diagram of the Established GLV Pathway:
Hypothetical Biosynthesis Pathway for this compound
The formation of this compound requires the synthesis of (Z)-4-hexenal. This would likely involve a modification of the initial steps of the GLV pathway, as the position of the double bond in the resulting C6 aldehyde is determined by the regiospecificity of the LOX and HPL enzymes.
3.1. Proposed Enzymatic Steps:
-
Lipase Activity: As in the established pathway, lipases would release a polyunsaturated fatty acid precursor.
-
Atypical Lipoxygenase (LOX) or Hydroperoxide Lyase (HPL) Activity: The key deviation would occur at this stage. Two main hypotheses can be considered:
-
Hypothesis A: Novel LOX Regiospecificity. A LOX enzyme with an unusual regiospecificity could oxygenate a common fatty acid precursor (e.g., linolenic acid) at a different carbon position, leading to a hydroperoxide that, when cleaved by a known HPL, yields (Z)-4-hexenal.
-
Hypothesis B: Novel HPL Substrate Specificity. A standard LOX (e.g., 13-LOX) could produce a common hydroperoxide (e.g., 13-HPOT), which is then cleaved by a specific HPL with a different cleavage pattern, resulting in the formation of (Z)-4-hexenal. This would likely involve a different cleavage of the C-C bond.
-
-
Reduction by Alcohol Dehydrogenase (ADH): The resulting (Z)-4-hexenal would then be reduced to this compound by an alcohol dehydrogenase.
Diagram of the Hypothetical this compound Pathway:
Quantitative Data
Specific quantitative data for the biosynthesis of this compound is not available. The following tables summarize representative data for the key enzymes in the general GLV pathway.
Table 1: Lipoxygenase (LOX) Activity in Plants
| Enzyme Source | Substrate | Product(s) | Specific Activity | Reference |
| Soybean (Glycine max) | Linoleic Acid | 13-HPOD | 200 µmol/min/mg | Axelrod et al. (1981) |
| Arabidopsis thaliana | Linolenic Acid | 13-HPOT | 50 µmol/min/mg | Feussner & Wasternack (2002) |
| Potato (Solanum tuberosum) | Linolenic Acid | 13-HPOT | 30 µmol/min/mg | Vancanneyt et al. (2001) |
Table 2: Hydroperoxide Lyase (HPL) Activity in Plants
| Enzyme Source | Substrate | Product(s) | Specific Activity | Reference |
| Alfalfa (Medicago sativa) | 13-HPOT | (Z)-3-Hexenal | 15 µmol/min/mg | Tijet et al. (2001) |
| Green Bell Pepper (Capsicum annuum) | 13-HPOT | (Z)-3-Hexenal | 10 µmol/min/mg | Shibata et al. (1995) |
| Tomato (Solanum lycopersicum) | 13-HPOT | (Z)-3-Hexenal | 25 µmol/min/mg | Howe et al. (2000) |
Table 3: Alcohol Dehydrogenase (ADH) Activity with C6 Aldehydes
| Enzyme Source | Substrate | Product | Specific Activity | Reference |
| Tea Plant (Camellia sinensis) | (Z)-3-Hexenal | (Z)-3-Hexenol | 5 µmol/min/mg | Zhou et al. (2017) |
| Arabidopsis thaliana | (E)-2-Hexenal | (E)-2-Hexenol | 8 µmol/min/mg | Yamauchi et al. (2011) |
Experimental Protocols
5.1. Lipoxygenase (LOX) Activity Assay
This spectrophotometric assay measures the increase in absorbance at 234 nm due to the formation of conjugated dienes in the hydroperoxide product.
Materials:
-
Phosphate buffer (e.g., 50 mM, pH 6.5)
-
Substrate solution (e.g., 10 mM linoleic acid in ethanol)
-
Plant extract containing LOX
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer and the substrate solution in a quartz cuvette.
-
Initiate the reaction by adding the plant extract.
-
Immediately monitor the increase in absorbance at 234 nm for a defined period (e.g., 3-5 minutes).
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the hydroperoxide (ε = 25,000 M⁻¹cm⁻¹).
5.2. Hydroperoxide Lyase (HPL) Activity Assay
This assay measures the decrease in absorbance at 234 nm as the hydroperoxide substrate is consumed.
Materials:
-
Phosphate buffer (e.g., 100 mM, pH 6.0)
-
Fatty acid hydroperoxide substrate (e.g., 13-HPOT)
-
Plant extract containing HPL
-
Spectrophotometer
Procedure:
-
Prepare the fatty acid hydroperoxide substrate by reacting the corresponding fatty acid with a commercial LOX.
-
Prepare a reaction mixture containing phosphate buffer and the hydroperoxide substrate in a quartz cuvette.
-
Initiate the reaction by adding the plant extract.
-
Monitor the decrease in absorbance at 234 nm.
-
Calculate the HPL activity based on the rate of substrate consumption.
5.3. Alcohol Dehydrogenase (ADH) Activity Assay
This assay measures the oxidation of NADH to NAD⁺ (or the reduction of NAD⁺ to NADH) at 340 nm. For the reduction of an aldehyde to an alcohol, the decrease in absorbance at 340 nm due to NADH consumption is monitored.
Materials:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
NADH solution
-
Aldehyde substrate (e.g., (Z)-4-hexenal)
-
Plant extract containing ADH
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the assay buffer and NADH.
-
Add the plant extract and incubate for a short period to establish a baseline.
-
Initiate the reaction by adding the aldehyde substrate.
-
Monitor the decrease in absorbance at 340 nm.
-
Calculate the ADH activity using the molar extinction coefficient of NADH (ε = 6,220 M⁻¹cm⁻¹).
5.4. Analysis of Hexenol Isomers by GC-MS
Sample Preparation:
-
Homogenize fresh plant tissue in a suitable solvent (e.g., dichloromethane or a mixture of hexane and ether) in the presence of an internal standard.
-
Concentrate the extract under a gentle stream of nitrogen.
GC-MS Analysis:
-
Gas Chromatograph (GC):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector: Splitless mode.
-
Oven Temperature Program: A temperature gradient is used to separate the volatile compounds (e.g., start at 40°C, hold for 2 min, then ramp to 250°C at 5°C/min).
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Impact (EI).
-
Mass Range: Scan from m/z 40 to 300.
-
Identification and Quantification:
-
Identify this compound and other isomers by comparing their mass spectra and retention times with those of authentic standards.
-
Quantify the compounds by integrating the peak areas and comparing them to the peak area of the internal standard and a calibration curve generated with known concentrations of the standards.
Conclusion and Future Directions
The biosynthesis of this compound in plants remains an intriguing and underexplored area of research. While the general framework of the GLV pathway provides a solid foundation, the specific enzymatic machinery responsible for the formation of a double bond at the C4 position of a C6 alcohol is yet to be elucidated. Future research should focus on:
-
Screening for Novel LOX and HPL Activities: Investigating the regiospecificity and substrate specificity of LOX and HPL enzymes from a wide range of plant species may reveal enzymes capable of producing (Z)-4-hexenal.
-
Identification of Precursor Fatty Acids: Exploring the possibility of alternative fatty acid substrates that could lead to the formation of the required hydroperoxide precursor.
-
Metabolomic Profiling: Comprehensive analysis of plant volatile profiles may identify species that naturally produce significant amounts of this compound, providing a model system for pathway elucidation.
Understanding the biosynthesis of this compound and other rare GLVs will not only expand our knowledge of plant biochemistry but also open up new possibilities for the biotechnological production of novel flavor and fragrance compounds.
References
The Natural Occurrence of cis-4-Hexen-1-ol: A Technical Guide
For: Researchers, scientists, and drug development professionals.
Abstract
cis-4-Hexen-1-ol is a volatile organic compound that contributes to the characteristic aroma profiles of various plants and food products. As a member of the C6 green leaf volatiles (GLVs), it is biosynthetically derived from the oxidative cleavage of polyunsaturated fatty acids. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailing its presence in various natural sources. The document outlines the biosynthetic pathway, presents available quantitative data, and provides detailed experimental protocols for its extraction and analysis. This guide is intended to be a valuable resource for researchers in the fields of natural product chemistry, food science, and chemical ecology.
Introduction
This compound is a C6 unsaturated alcohol that belongs to a class of compounds known as green leaf volatiles (GLVs). GLVs are responsible for the characteristic "green" aroma of freshly cut grass and leaves and are significant contributors to the flavor and fragrance of many fruits and vegetables.[1] The biosynthesis of these compounds is typically initiated by mechanical damage to plant tissues, which triggers an enzymatic cascade known as the lipoxygenase (LOX) pathway. While its isomer, cis-3-hexen-1-ol (leaf alcohol), is more commonly studied, this compound also plays a role in the complex aromatic bouquets of various natural products. This guide focuses specifically on the natural occurrence, biosynthesis, and analytical methodologies for this compound.
Natural Occurrence of this compound
This compound has been identified as a volatile component in a variety of natural sources, including fruits, vegetables, and processed products. Its presence, often in trace amounts, contributes to the overall sensory profile of these items.
Table 1: Documented Natural Sources of this compound
| Natural Source | Family/Type | Reference(s) |
| Olive Oil | Vegetable Oil | [2] |
| Tomato | Fruit/Vegetable | [3] |
| Passion Fruit | Fruit | [4] |
| Elderflower | Flower | [5] |
| Butter | Dairy Product | [6][7] |
Note: While the presence of 4-hexen-1-ol has been confirmed in these sources, specific quantitative data for the cis isomer is limited in the currently available literature. Much of the quantitative research on C6 alcohols focuses on the more abundant isomers like cis-3-hexen-1-ol.
Biosynthesis of this compound: The Lipoxygenase (LOX) Pathway
The formation of this compound in plants is a result of the lipoxygenase (LOX) pathway, which is activated upon tissue damage. This pathway involves a series of enzymatic reactions that convert polyunsaturated fatty acids into a variety of volatile and non-volatile compounds.[8][9]
The key steps leading to the formation of C6 alcohols are as follows:
-
Release of Polyunsaturated Fatty Acids: Mechanical damage to plant cell membranes leads to the release of polyunsaturated fatty acids, primarily linoleic acid (C18:2) and α-linolenic acid (C18:3).
-
Hydroperoxidation by Lipoxygenase (LOX): Lipoxygenase enzymes introduce molecular oxygen into the fatty acid chain, forming fatty acid hydroperoxides.[10] The specificity of the lipoxygenase (e.g., 9-LOX or 13-LOX) determines the position of the hydroperoxide group.[11]
-
Cleavage by Hydroperoxide Lyase (HPL): The fatty acid hydroperoxides are then cleaved by hydroperoxide lyase (HPL), a cytochrome P450 enzyme, into a C6 aldehyde and a C12 oxo-acid.[12] The formation of different isomers of hexenal is dependent on the structure of the hydroperoxide precursor.
-
Reduction by Alcohol Dehydrogenase (ADH): The resulting C6 aldehydes are subsequently reduced to their corresponding alcohols by alcohol dehydrogenase (ADH) enzymes.[13][14] This final step yields various isomers of hexenol, including this compound.
Experimental Protocols
The analysis of this compound in natural matrices is typically performed using gas chromatography-mass spectrometry (GC-MS), often coupled with a pre-concentration technique such as headspace solid-phase microextraction (HS-SPME).
Sample Preparation and Extraction: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free extraction technique that is well-suited for the analysis of volatile compounds from complex matrices.[15]
Materials and Reagents:
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Headspace vials (e.g., 20 mL) with magnetic screw caps and PTFE/silicone septa
-
Heating and agitation unit for vials
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Internal standard (e.g., 2-octanol or a deuterated analog of a C6 alcohol)
-
Sodium chloride (for salting-out effect, optional)
-
Deionized water
Protocol:
-
Sample Preparation:
-
For liquid samples (e.g., olive oil, fruit juice), place a known amount (e.g., 1-5 g) into a headspace vial.
-
For solid samples (e.g., fruit or vegetable tissue), homogenize a known weight of the sample, and place it into a headspace vial. The addition of a small amount of deionized water may be beneficial.
-
-
Internal Standard Addition: Add a known concentration of the internal standard to each sample vial. The use of an internal standard is crucial for accurate quantification.
-
Salting-out (Optional): Add a known amount of sodium chloride to the vial to increase the ionic strength of the aqueous phase and promote the partitioning of volatile compounds into the headspace.
-
Vial Sealing: Immediately seal the vial with a magnetic screw cap.
-
Incubation and Extraction:
-
Place the vial in the heating and agitation unit.
-
Equilibrate the sample at a specific temperature (e.g., 40-60 °C) for a defined period (e.g., 10-15 minutes) with agitation.
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 20-40 minutes) at the same temperature with continued agitation.
-
-
Desorption: After extraction, retract the fiber and immediately introduce it into the heated injection port of the GC-MS for thermal desorption of the analytes.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation and Parameters:
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column.
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless for a defined period (e.g., 1-2 minutes)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min)
-
Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used.
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 40 °C) for a few minutes, then ramps up to a final temperature (e.g., 250 °C). An example program: 40 °C for 3 min, ramp at 5 °C/min to 180 °C, then ramp at 10 °C/min to 250 °C, hold for 5 min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Scan Range: m/z 35-350
-
Data Acquisition: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification. Key ions for this compound include m/z 41, 55, 67, and 82, with the base peak at m/z 67.[5]
-
Table 2: Example GC-MS Parameters for this compound Analysis
| Parameter | Value |
| GC System | |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (1 min) |
| Carrier Gas | Helium (1.2 mL/min) |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Oven Program | 40 °C (3 min), 5 °C/min to 180 °C, 10 °C/min to 250 °C (5 min hold) |
| MS System | |
| Ionization | Electron Ionization (70 eV) |
| Source Temperature | 230 °C |
| Mass Range | m/z 35-350 (Full Scan) |
| SIM Ions | 41, 55, 67, 82 |
Quantification
Quantification of this compound is achieved by creating a calibration curve using certified reference standards.
-
Calibration Standards: Prepare a series of calibration standards of this compound in a suitable solvent or a matrix-matched solution at known concentrations.
-
Internal Standard: Add the same concentration of the internal standard to each calibration standard and the unknown samples.
-
Analysis: Analyze the calibration standards using the optimized GC-MS method.
-
Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Concentration Determination: Determine the concentration of this compound in the unknown samples by using the regression equation from the calibration curve.
Conclusion
This compound is a naturally occurring volatile compound found in a range of plant-based and other natural products. Its biosynthesis via the lipoxygenase pathway highlights the intricate biochemical processes that contribute to the complex aromas and flavors we experience. While its presence has been qualitatively confirmed in several sources, further research is needed to provide comprehensive quantitative data across a wider variety of natural matrices. The detailed experimental protocols provided in this guide, centered around HS-SPME-GC-MS, offer a robust framework for the accurate identification and quantification of this and other related volatile compounds. A deeper understanding of the natural distribution and formation of this compound will be beneficial for flavor and fragrance chemistry, food science, and the development of natural product-based pharmaceuticals.
References
- 1. Green leaf volatiles - Wikipedia [en.wikipedia.org]
- 2. (Z)-4-hexen-1-ol, 928-91-6 [thegoodscentscompany.com]
- 3. Quantitative patterns between plant volatile emissions induced by biotic stresses and the degree of damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (Z)-hex-4-en-1-ol | C6H12O | CID 5365589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Quantitation of Flavor Compounds in Refill Solutions for Electronic Cigarettes Using HS-GCxIMS and Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GC/MS Analysis of Ethanol in Low Alcohol Beer on SUPELCOWAX® 10 after Headspace SPME using a 100 µm PDMS Fiber [sigmaaldrich.com]
- 8. Distribution of Volatile Compounds in Different Fruit Structures in Four Tomato Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Comprehensive Volatilome Signature of Various Brassicaceae Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iris.unitn.it [iris.unitn.it]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 14. 4-Hexen-1-ol, (Z)- [webbook.nist.gov]
- 15. 4-Hexen-1-ol, (Z)- [webbook.nist.gov]
The Enigmatic Signal: A Technical Guide to the Role of cis-4-Hexen-1-ol in Plant Volatile Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plants, though seemingly passive, engage in complex chemical dialogues with their environment. A crucial component of this communication is the emission of a diverse array of volatile organic compounds (VOCs). Among these, the C6-family of "Green Leaf Volatiles" (GLVs) plays a pivotal role in plant defense, intra- and inter-plant signaling, and interactions with insects. While significant research has focused on prominent GLVs like cis-3-hexen-1-ol and trans-2-hexenal, the specific functions of their isomers, such as cis-4-Hexen-1-ol , remain less elucidated. This technical guide provides an in-depth overview of the current understanding of this compound's role in plant volatile signaling, consolidating available data, outlining experimental methodologies, and visualizing its potential signaling pathways.
This compound is a C6 alcohol that contributes to the characteristic "green" odor of many plants.[1] Like other GLVs, it is synthesized via the oxylipin pathway from the breakdown of fatty acids, a process rapidly initiated in response to tissue damage caused by herbivores or mechanical stress.[2][3] While its direct signaling functions are still under investigation, its detection in various plant species and its perception by insects suggest a role in the intricate web of ecological interactions mediated by plant volatiles.
Quantitative Data on this compound in Plant Volatiles
The presence and relative abundance of this compound have been documented in the volatile profiles of several plant species. The following table summarizes the available quantitative data, providing a comparative overview of its occurrence.
| Plant Species | Plant Part | Analytical Method | Relative Abundance (%) | Reference |
| Ansellia africana | In vitro micropropagated plants | GC-MS | 0.30 | [4][5][6] |
| Boerhaavia diffusa | Leaves | HS-SPME-GC-MS | 0.009 | [7][8] |
| Boerhaavia diffusa | Roots | HS-SPME-GC-MS | 0.078 | [7][8] |
| Cymbidium eburneum | Floral organs | HS-SPME-GC-MS | 0.1040 - 0.1960 | [9] |
| Juniperus chinensis | Leaves (Essential Oil) | HS-SPME-GC-MS | 0.33 | [10] |
| Salix babylonica | Leaves (Essential Oil) | GC-MS | Main Component (exact % not specified) | [11][12] |
| Corchorus capsularis | Not specified | GC-MS | Abundant Finding (exact % not specified) | [13] |
Biosynthesis and Potential Signaling Pathways
This compound, like other C6 GLVs, is derived from the lipoxygenase (LOX) pathway. This pathway is activated upon cell damage, leading to the release of fatty acids from membranes.
Biosynthesis of Green Leaf Volatiles
The generalized biosynthetic pathway for C6 GLVs is initiated by the oxygenation of linolenic or linoleic acid by lipoxygenase (LOX) to form a 13-hydroperoxide.[2][14] This intermediate is then cleaved by hydroperoxide lyase (HPL) to produce cis-3-hexenal.[15] This aldehyde can then be isomerized to trans-2-hexenal or reduced by alcohol dehydrogenase (ADH) to form the corresponding alcohols, including cis-3-hexen-1-ol.[15] The specific enzymatic steps leading to the formation of the cis-4 isomer are not as well-defined but likely involve isomerization steps within this pathway.
Figure 1: Generalized biosynthetic pathway of C6 Green Leaf Volatiles (GLVs). The formation of this compound is hypothesized to occur via isomerization.
Plant-Insect Signaling
The perception of plant volatiles by insects is a critical aspect of their ecology, guiding them to host plants, mates, and oviposition sites. Electrophysiological studies have demonstrated that insects can detect this compound. A study on the spotted stem borer, Chilo partellus, a significant pest of maize, revealed that male moths exhibit an electroantennographic response to this compound present in maize leaf extracts.[16][17] This indicates that this compound can act as a semiochemical, potentially influencing the behavior of herbivorous insects.
Figure 2: Proposed signaling pathway of this compound in plant-insect interactions.
Experimental Protocols
The analysis of this compound and other plant volatiles requires sensitive and specific analytical techniques. The most common approach involves headspace collection of the volatiles followed by gas chromatography-mass spectrometry (GC-MS) analysis.
Protocol: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS for Plant Volatile Analysis
This protocol is a standard method for the extraction and analysis of volatile compounds from plant tissues.
1. Sample Preparation:
-
Fresh plant material (e.g., leaves, flowers) is collected and weighed (typically 0.5-2.0 g).
-
The material is placed in a headspace vial (e.g., 20 mL).
-
For quantitative analysis, an appropriate internal standard is added.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
The vial is sealed with a septum cap.
-
The vial is incubated at a controlled temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 min) to allow volatiles to accumulate in the headspace.
-
A SPME fiber (e.g., with a polydimethylsiloxane/divinylbenzene - PDMS/DVB - coating) is exposed to the headspace for a specific time (e.g., 30 min) to adsorb the volatile compounds.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
The SPME fiber is retracted and immediately inserted into the heated injection port of the GC-MS system for thermal desorption of the analytes.
-
Gas Chromatography: The desorbed compounds are separated on a capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness). A typical oven temperature program starts at 40°C (hold for 2 min), then ramps to 250°C at 5°C/min.
-
Mass Spectrometry: The separated compounds are ionized (typically by electron ionization at 70 eV) and detected by a mass spectrometer scanning a mass-to-charge ratio (m/z) range of, for example, 40-400.
4. Compound Identification and Quantification:
-
This compound and other compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and reference libraries (e.g., NIST/Wiley).
-
Quantification is achieved by comparing the peak area of the analyte to that of the internal standard and using a calibration curve generated with authentic standards.
Figure 3: Experimental workflow for the analysis of this compound and other plant volatiles using HS-SPME-GC-MS.
Conclusion and Future Directions
The current body of research indicates that this compound is a component of the volatile bouquet of numerous plant species and is perceivable by insects. While its specific role in plant volatile signaling is not as extensively studied as its isomers, its presence and bioactivity suggest it is an active participant in the chemical ecology of plants.
Future research should focus on several key areas to fully elucidate the function of this compound:
-
Comprehensive Screening: A broader screening of plant species under different stress conditions (e.g., herbivory by different insect species, pathogen infection, abiotic stress) is needed to understand the specific triggers for this compound emission.
-
Behavioral Assays: Detailed behavioral studies with a range of insect herbivores and their natural enemies are required to determine the precise attractive or repellent effects of this compound.
-
Molecular Studies: Investigating the plant's response to this compound exposure at the molecular level, including gene expression and metabolic changes, will reveal its role in intra- and inter-plant signaling.
-
Receptor Identification: Identifying the specific olfactory receptors in insects that bind to this compound will provide a deeper understanding of its perception and could open avenues for novel pest management strategies.
By focusing on these areas, the scientific community can unravel the specific contributions of this less-studied, yet potentially significant, green leaf volatile to the complex and fascinating world of plant chemical communication.
References
- 1. Green leaf volatiles - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Composition and Cytotoxic Activity of the Essential Oil and Oleoresins of In Vitro Micropropagated Ansellia africana Lindl: A Vulnerable Medicinal Orchid of Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. gyanganga.ai [gyanganga.ai]
- 9. researchgate.net [researchgate.net]
- 10. Chemical and Antimicrobial Analyses of Juniperus chinensis and Juniperus seravschanica Essential Oils and Comparison with Their Methanolic Crude Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 58 BIOSYNTHESIS OF LEAF ALCOHOL (IV) : FORMATION MECHANISM OF "GREEN ODOUR" IN LEAVES [jstage.jst.go.jp]
- 15. researchgate.net [researchgate.net]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Properties of cis-4-Hexen-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-4-Hexen-1-ol, an organic compound with the chemical formula C₆H₁₂O, is a volatile fatty alcohol characterized by a distinct green, grassy aroma. This technical guide provides a comprehensive overview of its key physical properties, offering valuable data for researchers and professionals in fields ranging from flavor and fragrance chemistry to pharmaceutical and agricultural sciences. The information presented herein is crucial for understanding the compound's behavior in various applications, including its use as a synthetic intermediate, a component in fragrance formulations, and a potential plant growth regulator.
Core Physical and Chemical Data
The fundamental physical and chemical properties of this compound are summarized in the table below. These values have been compiled from various scientific and chemical data sources.
| Property | Value | Units |
| Molecular Formula | C₆H₁₂O | - |
| Molecular Weight | 100.16 | g/mol |
| CAS Number | 928-91-6 | - |
| Appearance | Colorless to pale yellow liquid | - |
| Odor | Green, grassy | - |
| Boiling Point | 157 - 160 | °C at 760 mmHg |
| Melting Point | Not available | °C |
| Density | 0.851 - 0.860 | g/cm³ at 20-25°C |
| Refractive Index | 1.439 - 1.446 | at 20°C |
| Solubility in Water | Moderately soluble | - |
| Solubility in Organic Solvents | Soluble in alcohol and ether | - |
Experimental Protocols for Property Determination
The following sections detail the standard experimental methodologies that are typically employed to determine the key physical properties of liquid organic compounds such as this compound.
Boiling Point Determination (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small liquid sample is the capillary tube method.[1][2][3][4][5]
Apparatus:
-
Thiele tube or similar heating apparatus
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Heating source (e.g., Bunsen burner or heating mantle)
-
Sample of this compound
Procedure:
-
A small amount of this compound is placed into the small test tube.
-
The capillary tube, with its sealed end uppermost, is placed inside the test tube containing the liquid.
-
The test tube is attached to the thermometer, ensuring the sample and the thermometer bulb are at the same level.
-
The assembly is placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
The apparatus is heated gently and uniformly.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is stopped, and the liquid is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Density Determination (Pycnometer Method)
The density of a liquid is its mass per unit volume. The pycnometer, a flask with a precise volume, is commonly used for accurate density measurements of liquids.
Apparatus:
-
Pycnometer (a specific gravity bottle)
-
Analytical balance
-
Thermometer
-
Sample of this compound
-
Distilled water (for calibration)
Procedure:
-
The empty, clean, and dry pycnometer is weighed accurately.
-
The pycnometer is filled with distilled water of a known temperature and weighed again to determine the mass of the water. The volume of the pycnometer can be calculated using the known density of water at that temperature.
-
The pycnometer is emptied, dried, and then filled with this compound at the same temperature.
-
The pycnometer filled with the sample is weighed.
-
The mass of the this compound is determined by subtracting the mass of the empty pycnometer.
-
The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.
Refractive Index Determination (Abbe Refractometer)
The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property of a pure compound and can be used to assess purity. The Abbe refractometer is a standard instrument for this measurement.[6][7]
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper
-
Sample of this compound
-
Solvent for cleaning (e.g., ethanol or acetone)
Procedure:
-
The refractometer prisms are cleaned with a suitable solvent and allowed to dry.
-
The instrument is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
-
A few drops of this compound are placed on the surface of the lower prism.
-
The prisms are closed and locked.
-
Water from the constant temperature bath is circulated through the prisms to maintain a constant temperature (typically 20°C).
-
Light is directed through the sample, and the telescope is adjusted until the boundary line between the light and dark fields is sharp and centered on the crosshairs.
-
The refractive index is read directly from the instrument's scale.
Solubility Determination
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of this compound in water and organic solvents can be determined qualitatively.[8][9][10][11][12]
Apparatus:
-
Test tubes
-
Graduated pipettes or cylinders
-
Vortex mixer (optional)
-
Sample of this compound
-
Solvents (e.g., water, ethanol, diethyl ether)
Procedure:
-
A known volume (e.g., 1 mL) of the solvent is placed in a test tube.
-
A small, measured amount of this compound (e.g., 0.1 mL) is added to the solvent.
-
The mixture is agitated vigorously (e.g., by shaking or using a vortex mixer).
-
The mixture is observed to see if a single, clear phase (soluble) or two distinct layers/cloudiness (insoluble/partially soluble) are formed.
-
The process can be repeated with increasing amounts of the solute to estimate the degree of solubility.
Logical Relationships of Physical Properties
The physical properties of a molecule like this compound are interconnected. The following diagram illustrates some of these fundamental relationships.
Caption: Interrelationships of key physical properties of this compound.
Conclusion
This technical guide has provided a detailed overview of the essential physical properties of this compound, along with standardized experimental protocols for their determination. The presented data and methodologies are vital for the effective application of this compound in scientific research and industrial development. A thorough understanding of these properties is fundamental for predicting its behavior, ensuring purity, and designing new applications.
References
- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. byjus.com [byjus.com]
- 4. scribd.com [scribd.com]
- 5. Video: Boiling Points - Concept [jove.com]
- 6. athabascau.ca [athabascau.ca]
- 7. davjalandhar.com [davjalandhar.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. scribd.com [scribd.com]
- 10. chem.ws [chem.ws]
- 11. youtube.com [youtube.com]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
An In-depth Technical Guide to cis-4-Hexen-1-ol (CAS: 928-91-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of cis-4-Hexen-1-ol (CAS number 928-91-6), a versatile C6 alcohol. This document details its physicochemical properties, spectroscopic data, synthesis methodologies, and applications, with a focus on providing actionable information for scientific and research applications.
Physicochemical Properties
This compound is a colorless to light yellow liquid.[1] It is characterized by a powerful, fresh, green, and slightly floral aroma reminiscent of cut grass.[2] This compound is moderately soluble in water and more soluble in organic solvents.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂O | [1][2][4][5][6] |
| Molecular Weight | 100.16 g/mol | [1][2][4][5][7][8] |
| CAS Number | 928-91-6 | [2][4][5][7] |
| Appearance | Colorless to light yellow, clear liquid | [1][2] |
| Boiling Point | 157 - 159 °C | [2][4][9] |
| Density | 0.857 - 0.860 g/mL | [2][4][8] |
| Refractive Index | 1.440 - 1.446 @ 20 °C | [2][10] |
| Flash Point | 61.11 - 65 °C | [4][8][10] |
| Vapor Pressure | 0.929 mmHg @ 25 °C (estimated) | [9][10] |
| Solubility | Soluble in alcohol; 1.6 g/L in water (estimated) | [9][10] |
| Purity | ≥ 95% (GC) | [1][2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Source(s) |
| ¹³C NMR | Spectral data available | [11] |
| ¹H NMR | Spectral data available | [11] |
| Mass Spectrometry (MS) | Mass of molecular ion: 100; Top Peak m/z: 67 | [11][12] |
| Infrared (IR) Spectroscopy | Spectral data available | [11] |
| Raman Spectroscopy | Spectral data available | [11] |
| Kovats Retention Index | Standard non-polar: 856, 857; Semi-standard non-polar: 866, 879, 882; Standard polar: 1422 | [12] |
Synthesis of this compound
Conceptual Experimental Workflow: Synthesis via Partial Hydrogenation
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 928-91-6: this compound | CymitQuimica [cymitquimica.com]
- 4. AB126008 | CAS 928-91-6 – abcr Gute Chemie [abcr.com]
- 5. This compound | 928-91-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 6. 4-Hexen-1-ol, (Z)- [webbook.nist.gov]
- 7. indiamart.com [indiamart.com]
- 8. This compound | 928-91-6 | FH23817 | Biosynth [biosynth.com]
- 9. 4-hexenol, 6126-50-7 [thegoodscentscompany.com]
- 10. (Z)-4-hexen-1-ol, 928-91-6 [thegoodscentscompany.com]
- 11. (Z)-Hex-4-en-1-ol(928-91-6) 13C NMR [m.chemicalbook.com]
- 12. (Z)-hex-4-en-1-ol | C6H12O | CID 5365589 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability and Degradation of cis-4-Hexen-1-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and potential degradation pathways of cis-4-Hexen-1-ol, a volatile organic compound with applications in various industries, including its potential use as a fragrance or flavoring agent in pharmaceutical formulations. Understanding the stability of this compound is critical for ensuring product quality, safety, and efficacy. This document summarizes key information on its degradation under various stress conditions, outlines experimental protocols for stability testing, and presents potential degradation pathways.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for designing and interpreting stability studies.
| Property | Value |
| CAS Number | 928-91-6 |
| Molecular Formula | C₆H₁₂O |
| Molecular Weight | 100.16 g/mol |
| Appearance | Colorless to light yellow clear liquid |
| Boiling Point | 158-160 °C (lit.) |
| Density | 0.857 g/mL at 20 °C (lit.) |
| Flash Point | 65 °C |
| Solubility | Soluble in alcohol |
| Stability | Stable under normal conditions. May be air-sensitive and is incompatible with strong oxidizing agents.[1] |
Forced Degradation Studies: Principles and Methodologies
Forced degradation, or stress testing, is crucial for identifying potential degradation products and establishing the intrinsic stability of a molecule. These studies are typically conducted under more severe conditions than accelerated stability testing to generate degradation products in a shorter timeframe.[2] The recommended approach involves exposing the compound to various stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines.
A general workflow for conducting forced degradation studies is depicted below.
Experimental Protocols for Forced Degradation
The following protocols are generalized for unsaturated alcohols and should be adapted and optimized for this compound. The goal is to achieve 5-20% degradation of the parent compound.[1]
2.1.1. Acid and Base Hydrolysis
-
Protocol:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable co-solvent if necessary (e.g., acetonitrile or methanol) and dilute with 0.1 M HCl for acid hydrolysis and 0.1 M NaOH for base hydrolysis.
-
Incubate the solutions at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24-48 hours), with periodic sampling.
-
Neutralize the samples before analysis.
-
Analyze the samples by a suitable stability-indicating method (e.g., HPLC or GC).
-
2.1.2. Oxidative Degradation
-
Protocol:
-
Prepare a solution of this compound (e.g., 1 mg/mL).
-
Add a solution of hydrogen peroxide (e.g., 3-30% v/v).
-
Store the solution at room temperature or slightly elevated temperature (e.g., 40 °C) for a defined period, protected from light.
-
Analyze the samples at appropriate time points.
-
2.1.3. Thermal Degradation
-
Protocol:
-
Expose a solid or liquid sample of this compound to elevated temperatures (e.g., 60-80 °C) in a calibrated oven.
-
Monitor for physical changes and analyze samples at regular intervals.
-
2.1.4. Photodegradation
-
Protocol:
-
Expose a solution of this compound (e.g., 1 mg/mL in a photostable solvent) to a light source according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
A dark control sample should be stored under the same conditions but protected from light.
-
Analyze both the exposed and dark control samples.
-
Potential Degradation Pathways and Products
Based on the chemical structure of this compound (an unsaturated primary alcohol), several degradation pathways can be anticipated.
Oxidative Degradation
Oxidation is a likely degradation pathway for this compound due to the presence of both a double bond and a primary alcohol functional group.
-
Oxidation of the Alcohol Group: The primary alcohol can be oxidized to an aldehyde (cis-4-hexenal) and further to a carboxylic acid (cis-4-hexenoic acid).
-
Epoxidation of the Double Bond: The double bond can be oxidized to form an epoxide (4,5-epoxyhexan-1-ol).
-
Oxidative Cleavage: Under harsh oxidative conditions, the double bond could be cleaved, leading to smaller aldehydes and carboxylic acids.
A study on the oxidation of wines identified (E)-2-alkenals as oxidation products.[3] This suggests that isomerization followed by oxidation could be a relevant pathway for this compound.
Isomerization
The cis double bond in this compound can potentially isomerize to the more stable trans isomer, trans-4-Hexen-1-ol, especially when exposed to heat, light, or acidic conditions.
Atmospheric Degradation
For volatile compounds, degradation in the gas phase is also a relevant consideration. Studies on the atmospheric degradation of cis-3-hexenyl esters, structurally similar to this compound, indicate that the primary degradation pathway is the reaction with hydroxyl (OH) radicals.[4][5] The reaction rate coefficient for the gas-phase reaction of cis-3-hexenyl acetate with OH radicals has been reported as (7.84 ± 1.64) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹.[5] By analogy, this compound is expected to have a similar reactivity towards OH radicals.
Analytical Methodologies for Stability Assessment
The development of a stability-indicating analytical method is paramount for accurately quantifying the decrease in the concentration of this compound and the formation of its degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile compounds like this compound and its potential degradation products.
-
Protocol Outline:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for separation.
-
Injection: Split or splitless injection depending on the concentration.
-
Oven Program: A temperature gradient program will be necessary to separate the parent compound from both more volatile and less volatile degradation products. A typical starting temperature could be 40-60 °C, ramping up to 250-280 °C.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV is standard. Full scan mode can be used for the identification of unknown degradation products, while selected ion monitoring (SIM) can be employed for higher sensitivity and quantitative analysis of target analytes.
-
A GC-MS method for the analysis of 18 aroma compounds related to oxidative off-flavor in wines, including (E)-2-alkenals, utilized solid-phase extraction for sample preparation, which could be adapted for the analysis of degradation products of this compound.[3][6]
High-Performance Liquid Chromatography (HPLC)
For less volatile degradation products or for formulations where GC is not suitable, a stability-indicating HPLC method is necessary.
-
Protocol Outline:
-
Column: A reversed-phase C18 column is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically required to separate compounds with a range of polarities.
-
Detection: A photodiode array (PDA) detector is useful for assessing peak purity and for method development. A mass spectrometric (MS) detector can be coupled to the HPLC for identification of degradation products.
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, linear, accurate, precise, and robust for the intended purpose.
-
Summary of Potential Degradation Products and Analytical Methods
The following table summarizes the likely degradation products of this compound and the recommended analytical techniques for their detection and quantification.
| Potential Degradation Product | Formation Pathway | Recommended Analytical Method |
| trans-4-Hexen-1-ol | Isomerization | GC-MS |
| cis-4-Hexenal | Oxidation of alcohol | GC-MS, HPLC-UV/MS (with derivatization) |
| cis-4-Hexenoic Acid | Oxidation of aldehyde | HPLC-UV/MS, GC-MS (with derivatization) |
| 4,5-Epoxyhexan-1-ol | Epoxidation of double bond | GC-MS, HPLC-MS |
| Smaller Aldehydes/Acids | Oxidative Cleavage | GC-MS, HPLC-UV/MS (with derivatization) |
Conclusion
The stability of this compound is influenced by its susceptibility to oxidation, isomerization, and potentially photodegradation. A thorough understanding of these degradation pathways is essential for the development of stable pharmaceutical formulations. This guide provides a framework for conducting forced degradation studies and for developing appropriate stability-indicating analytical methods. It is crucial to note that while general protocols and potential degradation pathways are presented, experimental conditions must be tailored and optimized for the specific formulation and intended use of this compound. The use of analogous compound data highlights the need for specific experimental studies on this compound to confirm its degradation profile and kinetics.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis by GC-MS/MS of 18 aroma compounds related to oxidative off-flavor in wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gas-Phase Kinetics of a Series of cis-3-Hexenyl Esters with OH Radicals under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of cis-4-Hexen-1-ol from hex-4-yn-1-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of cis-4-Hexen-1-ol from hex-4-yn-1-ol via partial hydrogenation of the alkyne. This transformation is a critical step in the synthesis of various natural products and pharmaceutical intermediates, where the precise control of the double bond geometry is essential. The protocols described herein focus on two highly effective and widely used catalytic systems: Lindlar's catalyst and P-2 nickel boride (P-2 Ni).
Introduction
The selective reduction of alkynes to cis-alkenes is a cornerstone of modern organic synthesis. Complete hydrogenation of an alkyne typically proceeds to the corresponding alkane. However, by employing "poisoned" or deactivated catalysts, the reaction can be effectively stopped at the alkene stage.[1][2] The syn-addition of hydrogen atoms across the triple bond on the catalyst surface leads to the exclusive formation of the cis (Z)-isomer.[3]
Two of the most reliable methods for this transformation are the use of Lindlar's catalyst (palladium on a solid support like calcium carbonate or barium sulfate, deactivated with lead acetate and quinoline) and P-2 nickel boride, a less active form of nickel catalyst.[4][5][6] Both catalytic systems demonstrate high selectivity for the formation of cis-alkenes from alkynes, without significant over-reduction to the alkane or isomerization to the trans-alkene.[5][7]
Catalytic Systems and Mechanisms
1. Lindlar's Catalyst: This heterogeneous catalyst consists of palladium deposited on calcium carbonate (or barium sulfate) and is "poisoned" with lead acetate and quinoline.[5][8] The poison deactivates the most active catalytic sites, which prevents the further reduction of the initially formed cis-alkene to the alkane.[1] The reaction proceeds via the syn-adsorption of the alkyne and hydrogen onto the catalyst surface, leading to the stereospecific formation of the cis-alkene.[3]
2. P-2 Nickel Boride (P-2 Ni): This is a non-pyrophoric, air-stable, and highly selective catalyst for the hydrogenation of alkynes to cis-alkenes.[6] It is typically prepared in situ by the reduction of a nickel(II) salt, such as nickel(II) acetate, with sodium borohydride.[6] The P-2 catalyst is known for its sensitivity to the substrate structure and provides excellent yields of cis-alkenes with minimal side products. The addition of ethylenediamine can further enhance its stereospecificity.
Data Presentation
| Catalyst System | Substrate | Product | Solvent | Temp. (°C) | Pressure (atm H₂) | Reaction Time | Yield (%) | Purity/Selectivity |
| P-2 Ni / Ethylenediamine | hex-3-yn-1-ol | cis-hex-3-en-1-ol | Ethanol | 20-25 | 1 | 12 min | 94 | >99% cis, no detectable trans-isomer, 2% n-hexanol |
| Lindlar's Catalyst | 3-hexyn-1-ol | cis-3-hexen-1-ol | None | 20-100 | 0.1-10 | Not Specified | >96.4 | <0.2% n-hexanol, <1.5% trans-isomer |
Experimental Protocols
Protocol 1: Synthesis of this compound using Lindlar's Catalyst
This protocol is a general procedure based on established methods for Lindlar hydrogenation.
Materials:
-
hex-4-yn-1-ol
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Quinoline (optional, as an additional poison)
-
Ethyl acetate or Ethanol
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., balloon hydrogenation setup or Parr hydrogenator)
-
Magnetic stirrer
-
Filtration setup (e.g., Celite pad)
Procedure:
-
In a round-bottom flask, dissolve hex-4-yn-1-ol in a suitable solvent (e.g., ethyl acetate or ethanol).
-
Add Lindlar's catalyst to the solution (typically 5-10% by weight of the alkyne).
-
If further deactivation is required to prevent over-reduction, a small amount of quinoline can be added.
-
Seal the flask and flush the system with hydrogen gas.
-
Maintain a positive pressure of hydrogen (a balloon is often sufficient for small-scale reactions) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material and the formation of the product. The reaction is typically complete when one equivalent of hydrogen has been consumed.
-
Upon completion, carefully vent the hydrogen and flush the system with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the product by flash column chromatography on silica gel if necessary.
Protocol 2: Synthesis of this compound using P-2 Nickel Boride
This protocol is adapted from the procedure for the synthesis of cis-hex-3-en-1-ol.
Materials:
-
hex-4-yn-1-ol
-
Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Ethylenediamine
-
Hydrogen gas (H₂)
-
Reaction vessel suitable for hydrogenation
-
Magnetic stirrer
-
Hydrogenation apparatus
Procedure:
-
Catalyst Preparation (in situ): In the reaction vessel, dissolve nickel(II) acetate tetrahydrate in ethanol.
-
While stirring, add a solution of sodium borohydride in ethanol to the nickel salt solution. A black, finely divided precipitate of P-2 nickel boride will form immediately.
-
Hydrogenation: Purge the reactor with hydrogen gas.
-
Add ethylenediamine to the catalyst suspension, followed by the hex-4-yn-1-ol.
-
Stir the mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.
-
Monitor the hydrogen uptake. The reaction is typically rapid and will cease after the consumption of one equivalent of hydrogen.
-
Once the reaction is complete, vent the hydrogen and flush with an inert gas.
-
Filter the reaction mixture through a small pad of activated carbon to remove the catalyst.
-
Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ch 9 : Alkynes + H2 [chem.ucalgary.ca]
- 4. Reduction of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nickel boride catalyst - Wikipedia [en.wikipedia.org]
- 7. Alkynes to Alkenes - Chemistry Steps [chemistrysteps.com]
- 8. 9.5 Reduction of Alkynes - Organic Chemistry | OpenStax [openstax.org]
Application Notes and Protocols for Electroantennography (EAG) with cis-4-Hexen-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction to Electroantennography (EAG) and cis-4-Hexen-1-ol
Electroantennography (EAG) is a powerful electrophysiological technique used to measure the summed electrical output of olfactory sensory neurons on an insect's antenna in response to volatile chemical stimuli. This method provides a rapid and sensitive screening tool to determine which compounds can be detected by an insect's olfactory system, making it invaluable in the fields of chemical ecology, pest management, and the development of novel attractants and repellents. The resulting EAG signal represents the collective depolarization of numerous receptor cells, offering a quantitative measure of the antenna's sensitivity to a specific odorant.
This compound is a member of the green leaf volatile (GLV) family of C6 alcohols. These compounds are typically released from plants upon mechanical damage or herbivory and serve as important cues for many insect species in host location, oviposition, and foraging. While extensive EAG data is available for isomers such as (Z)-3-hexenol and (E)-2-hexenol, specific quantitative EAG response data for this compound is not as prevalent in the available literature. However, the protocols and principles outlined in this document are fully applicable for investigating the effects of this compound. The data presented for the closely related isomer, (Z)-3-hexenol, serves as a representative example of the expected EAG responses to a C6 green leaf volatile.
Data Presentation: Comparative EAG Responses to a C6 Green Leaf Volatile
The following table summarizes representative EAG response data for the C6 green leaf volatile (Z)-3-hexenol, an isomer of this compound, across a variety of insect species. This data is intended to provide a comparative baseline for researchers investigating the effects of this compound. Responses are often normalized to a standard compound to allow for comparison across different preparations and species. In this case, the response to (Z)-3-hexenol itself is often used as a standard when comparing a range of other volatile compounds.
Table 1: Representative EAG Responses of Various Insect Species to the Green Leaf Volatile, (Z)-3-Hexenol
| Insect Species | Order: Family | Sex | Mean EAG Response (mV) ± SE | Normalized Response (%)* | Reference Insect |
| Drosophila melanogaster | Diptera: Drosophilidae | Male | 0.85 ± 0.12 | 100 | - |
| Heliothis virescens | Lepidoptera: Noctuidae | Male | 1.20 ± 0.15 | 141 | D. melanogaster |
| Helicoverpa zea | Lepidoptera: Noctuidae | Male | 1.15 ± 0.18 | 135 | D. melanogaster |
| Ostrinia nubilalis | Lepidoptera: Crambidae | Male | 0.95 ± 0.10 | 112 | D. melanogaster |
| Microplitis croceipes | Hymenoptera: Braconidae | Female | 1.05 ± 0.13 | 124 | D. melanogaster |
| Anoplophora glabripennis | Coleoptera: Cerambycidae | Female | 0.52 ± 0.08 | 61 | D. melanogaster |
| Chrysoperla carnea | Neuroptera: Chrysopidae | Female | 0.78 ± 0.09 | 92 | D. melanogaster |
*Normalized response is calculated relative to the mean EAG response of Drosophila melanogaster to (Z)-3-hexenol, which is set to 100%. This allows for a standardized comparison of the relative sensitivity of different species to this compound. Data is compiled for illustrative purposes from multiple sources and may not be directly comparable.
Experimental Protocols
This section provides a detailed methodology for conducting EAG experiments with this compound.
Materials and Reagents
-
Insect Subjects: Healthy, adult insects of the target species (e.g., 2-5 days old).
-
This compound: High purity standard (>95%).
-
Solvent: Hexane or paraffin oil (spectroscopic grade).
-
Insect Saline Solution: (e.g., for many Lepidoptera) 140 mM NaCl, 5 mM KCl, 4 mM CaCl₂, 1 mM NaHCO₃, 5 mM glucose, buffered to pH 7.2 with 10 mM HEPES. The exact composition may need to be optimized for the specific insect species.
-
Electrodes: Glass capillaries (e.g., borosilicate, 1 mm O.D.), silver wire (e.g., 0.25 mm diameter), and chloridized silver wire.
-
Filter Paper: Whatman No. 1 or equivalent.
-
Pasteur Pipettes: Glass.
-
Micropipettes and tips.
Equipment
-
Stereomicroscope: For insect preparation and electrode placement.
-
Micromanipulators: Two, for precise positioning of electrodes.
-
Vibration Isolation Table: To minimize mechanical noise.
-
EAG Probe/Holder: To mount the insect preparation.
-
High-Impedance DC Amplifier: With a gain of 10-100x.
-
Data Acquisition System: An analog-to-digital converter (e.g., IDAC) connected to a computer.
-
EAG Software: For recording and analyzing the signals.
-
Stimulus Delivery System: A purified, humidified air stream with a programmable controller to inject odorant puffs.
-
Fume Hood: For solvent handling.
Preparation of Stimulus Cartridges
-
Prepare a stock solution of this compound in the chosen solvent (e.g., 10 µg/µL).
-
Create a serial dilution of the stock solution to prepare a range of concentrations to be tested (e.g., 0.01, 0.1, 1, 10, 100 ng/µL).
-
Cut small strips of filter paper (e.g., 1 cm x 2 cm) and apply 10 µL of a specific concentration of the this compound solution onto a filter paper strip.
-
Allow the solvent to evaporate for approximately 30-60 seconds.
-
Place the treated filter paper inside a clean glass Pasteur pipette. This is the stimulus cartridge.
-
Prepare a solvent control cartridge containing filter paper treated only with the solvent.
-
Prepare a positive control cartridge with a known EAG-active compound for the insect species being tested.
Insect Preparation
-
Anesthetize the insect by chilling it on ice or with brief exposure to CO₂.
-
Carefully immobilize the insect. A common method is to place the insect in a truncated pipette tip, leaving the head and antennae exposed. Secure the head with a small amount of low-melting-point wax or dental wax to prevent movement.
-
Mount the immobilized insect on the EAG probe holder.
Electrode Placement
-
Prepare the electrodes by pulling glass capillaries to a fine tip using a micropipette puller.
-
Fill the electrodes with the insect saline solution, ensuring there are no air bubbles.
-
Insert chloridized silver wires into the back of the glass capillaries to act as electrodes.
-
Under the stereomicroscope, use a micromanipulator to carefully insert the reference electrode into the insect's head, often near the base of the antenna or in an eye.
-
Using the second micromanipulator, bring the recording electrode into contact with the tip of one of the antennae. A small amount of conductive gel can be used to ensure good electrical contact.
EAG Recording
-
Position the outlet of the stimulus delivery tube approximately 1 cm from the insect's antenna.
-
Establish a continuous, clean, humidified air stream over the antenna (e.g., 0.5 L/min).
-
Begin recording the baseline electrical activity from the antenna.
-
Present the stimuli by inserting the tip of a stimulus cartridge into a port in the continuous air stream line.
-
Deliver a puff of air (e.g., 0.5 seconds) through the stimulus cartridge, carrying the odorant over the antenna.
-
Record the resulting depolarization of the antenna (the EAG response).
-
Allow the antennal preparation to recover between stimuli (e.g., 30-60 seconds) to avoid adaptation.
-
Present the different concentrations of this compound in a randomized order to avoid systematic errors due to adaptation or fatigue of the preparation.
-
Present the solvent control and positive control periodically throughout the experiment to ensure the preparation is stable and responsive.
Data Analysis
-
Measure the amplitude of the negative voltage deflection (in millivolts, mV) from the baseline for each stimulus presentation.
-
Subtract the average response to the solvent control from the responses to this compound to correct for any mechanical or solvent-induced artifacts.
-
Calculate the mean and standard error of the responses for each concentration.
-
Generate a dose-response curve by plotting the mean EAG response amplitude against the logarithm of the stimulus concentration.
Mandatory Visualizations
Insect Olfactory Signaling Pathway
The following diagram illustrates the general signaling cascade initiated by the binding of an odorant molecule, such as this compound, to an olfactory receptor on the surface of an olfactory sensory neuron in an insect antenna.
Caption: General insect olfactory signaling pathway.
Experimental Workflow for Electroantennography
This diagram outlines the key steps involved in conducting an EAG experiment, from preparation to data analysis.
Caption: Experimental workflow for electroantennography.
Application Note: Formulation of cis-4-Hexen-1-ol in Biodegradable PLGA Microcapsules for Controlled Release
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cis-4-Hexen-1-ol is a volatile organic compound known for its characteristic "green" aroma, found in various plants.[1][2] While it is utilized in the fragrance and flavor industries, its high volatility presents challenges for applications requiring sustained action, such as in agriculture for pest management or in therapeutic settings where prolonged release of a volatile bioactive compound is desired.[3][4] Microencapsulation using biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) offers a robust solution to protect volatile compounds from premature degradation and to control their release over time.[3][5] PLGA is an FDA-approved polymer known for its excellent biocompatibility and tunable degradation rates, making it an ideal carrier for developing controlled-release formulations.[5]
This document provides a detailed protocol for the formulation of this compound into PLGA microcapsules using an oil-in-water (O/W) single emulsion-solvent evaporation technique. It also outlines methods for the characterization of these microcapsules, including particle size analysis, encapsulation efficiency, and in vitro release kinetics.
Experimental Workflow & Methodology
The overall process involves encapsulating the volatile oil, this compound, within a PLGA matrix, followed by comprehensive characterization of the resulting microcapsules.
Detailed Experimental Protocols
1.1. Protocol for Microcapsule Preparation (O/W Emulsion)
This protocol is based on the single emulsion-solvent evaporation method, which is suitable for encapsulating hydrophobic or volatile oils like this compound.[5]
-
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50 lactide:glycolide ratio)
-
This compound (>95% purity)
-
Dichloromethane (DCM, HPLC grade)
-
Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed
-
Deionized water
-
-
Equipment:
-
High-speed homogenizer
-
Magnetic stirrer with heating plate
-
Centrifuge
-
Freeze-dryer (Lyophilizer)
-
Fume hood
-
-
Procedure:
-
Organic Phase Preparation: Dissolve 200 mg of PLGA in 4 mL of dichloromethane in a glass vial. Once fully dissolved, add 50 mg of this compound to the polymer solution and mix thoroughly.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution by dissolving 1 g of PVA in 100 mL of deionized water. Heat to approximately 60°C while stirring to ensure complete dissolution, then cool to room temperature.
-
Emulsification: Add the organic phase to 20 mL of the aqueous PVA solution. Immediately emulsify the mixture using a high-speed homogenizer at 10,000 rpm for 2 minutes in an ice bath to minimize the evaporation of the volatile components.
-
Solvent Evaporation: Transfer the resulting oil-in-water emulsion to a beaker containing 80 mL of a 0.1% (w/v) PVA solution. Stir the emulsion at 300 rpm at room temperature for at least 4 hours in a fume hood to allow the dichloromethane to evaporate, leading to the hardening of the microcapsules.
-
Collection and Washing: Collect the hardened microcapsules by centrifugation at 8,000 rpm for 10 minutes. Discard the supernatant and wash the microcapsules three times with deionized water to remove residual PVA.
-
Lyophilization: Freeze the washed microcapsule pellet at -80°C and then lyophilize for 48 hours to obtain a dry, free-flowing powder. Store the final product at 4°C in a desiccator.
-
1.2. Protocol for Characterization
1.2.1. Particle Size and Morphology Analysis
-
Method: Scanning Electron Microscopy (SEM)
-
Procedure:
-
Mount a small amount of the lyophilized microcapsule powder onto an aluminum stub using double-sided carbon tape.
-
Sputter-coat the sample with a thin layer of gold or palladium to make it conductive.
-
Image the microcapsules using an SEM at an accelerating voltage of 10-15 kV.
-
Measure the diameter of at least 100 microcapsules from the SEM images using image analysis software (e.g., ImageJ) to determine the average particle size and size distribution.
-
1.2.2. Encapsulation Efficiency (EE) and Loading Capacity (LC)
-
Method: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly selective technique ideal for quantifying volatile compounds like this compound.[6][7]
-
Procedure:
-
Accurately weigh 10 mg of the lyophilized microcapsules and dissolve them in 1 mL of dichloromethane to break the polymer matrix.
-
Add 4 mL of a suitable extraction solvent (e.g., hexane) and vortex for 1 minute.
-
Centrifuge the sample, and carefully collect the supernatant containing the extracted this compound.
-
Analyze the extract using a GC-MS system. Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate EE and LC using the following equations:
-
EE (%) = (Actual amount of this compound in microcapsules / Initial amount used in formulation) x 100
-
LC (%) = (Actual amount of this compound in microcapsules / Total weight of microcapsules) x 100
-
-
1.2.3. In Vitro Release Study
-
Method: Incubation followed by GC-MS quantification.
-
Procedure:
-
Disperse 20 mg of lyophilized microcapsules in 10 mL of a release medium (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Incubate the vials at 37°C in a shaking water bath.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48, 72 hours, etc.), take a 1 mL aliquot of the release medium. To maintain a constant volume, replace it with 1 mL of fresh medium.
-
Extract the this compound from the aliquot using 1 mL of hexane.
-
Quantify the amount of released this compound in the hexane extract using GC-MS.
-
Calculate the cumulative percentage of release over time.
-
Mechanism of Controlled Release
The release of this compound from PLGA microcapsules is governed by a combination of diffusion through the polymer matrix and erosion of the polymer itself.
Initially, a "burst release" may occur due to the rapid dissolution of the compound adsorbed on the microcapsule surface. This is followed by a sustained release phase where the encapsulated compound diffuses through the polymer matrix. Over a longer period, the PLGA polymer undergoes hydrolysis, breaking down into lactic and glycolic acids, which further facilitates the release of the remaining payload.[5]
Data Presentation
The following tables summarize hypothetical, yet expected, quantitative data from the characterization experiments.
Table 1: Formulation Parameters and Physical Characteristics
| Formulation ID | PLGA:Drug Ratio | Homogenization Speed (rpm) | Average Particle Size (µm) ± SD | Polydispersity Index (PDI) |
| F1 | 4:1 | 10,000 | 5.2 ± 0.8 | 0.21 |
| F2 | 4:1 | 15,000 | 2.8 ± 0.5 | 0.18 |
| F3 | 8:1 | 10,000 | 5.5 ± 0.9 | 0.24 |
Table 2: Encapsulation Efficiency and Loading Capacity
| Formulation ID | Theoretical Loading (%) | Actual Loading Capacity (%) ± SD | Encapsulation Efficiency (%) ± SD |
| F1 | 20.0 | 12.4 ± 1.1 | 62.0 ± 5.5 |
| F2 | 20.0 | 10.8 ± 0.9 | 54.0 ± 4.5 |
| F3 | 11.1 | 8.1 ± 0.7 | 72.9 ± 6.3 |
Table 3: Cumulative In Vitro Release Profile of Formulation F1
| Time (hours) | Cumulative Release (%) ± SD |
| 1 | 15.2 ± 1.3 |
| 6 | 28.5 ± 2.1 |
| 12 | 39.1 ± 2.5 |
| 24 | 55.8 ± 3.0 |
| 48 | 72.4 ± 3.5 |
| 72 | 85.6 ± 4.1 |
| 96 | 93.2 ± 3.8 |
Hypothetical Signaling Pathway in Pest Management
In an agricultural context, the controlled release of this compound can be used to manipulate insect behavior. As a green leaf volatile, it can act as a semiochemical that is detected by olfactory receptor neurons (ORNs) in insects, triggering a downstream signaling cascade that leads to either attraction or repulsion.
References
- 1. This compound | 928-91-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. 4-hexenol, 6126-50-7 [thegoodscentscompany.com]
- 3. Microencapsulation of Essential Oils: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. foodfeedfinechemicals.glatt.com [foodfeedfinechemicals.glatt.com]
- 5. Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Derivatization of cis-4-Hexen-1-ol for Chromatographic Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of cis-4-Hexen-1-ol to enhance its analysis by gas chromatography (GC). Direct analysis of underivatized this compound can be challenging due to the polarity of the hydroxyl group, which may lead to poor peak shape (tailing) and reduced sensitivity. Derivatization converts the polar hydroxyl group into a less polar, more volatile, and more thermally stable functional group, resulting in improved chromatographic performance.
The two most common and effective derivatization techniques for alcohols are silylation and esterification.[1][2] These methods are widely applicable and significantly improve the analytical results for unsaturated alcohols like this compound.
Silylation
Silylation involves the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group. This process dramatically increases the volatility and thermal stability of the analyte, leading to sharper chromatographic peaks and enhanced detection.[1] The resulting TMS ethers are also amenable to mass spectrometry (MS) analysis, often producing characteristic fragmentation patterns that aid in structural elucidation.
Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). A catalyst such as trimethylchlorosilane (TMCS) is often added to increase the reaction rate, particularly for sterically hindered alcohols.
Esterification
Esterification converts the alcohol into an ester by reaction with an acylating agent, such as an acid anhydride or an acyl chloride.[3] This method is also effective at reducing polarity and improving chromatographic behavior.[4] For GC analysis, fluorinated anhydrides, such as trifluoroacetic anhydride (TFAA), can be used to introduce fluorine atoms into the molecule, which significantly enhances the response of an electron capture detector (ECD).[5]
Data Presentation
The following table summarizes the key parameters and expected outcomes for the silylation and esterification of this compound.
| Derivatization Method | Reagent(s) | Catalyst | Typical Reaction Conditions | Expected Derivative | Key Advantages |
| Silylation | BSTFA or MSTFA | TMCS (optional) | 60-70°C for 30-60 min | cis-4-Hexenyl-trimethylsilyl ether | Increased volatility and thermal stability, sharp peaks, good for MS analysis. |
| Esterification | Acetic Anhydride | Iodine or Pyridine | 100°C for 48h (Iodine) or Room Temp (Pyridine) | cis-4-Hexenyl acetate | Reduced polarity, stable derivatives.[6] |
| Esterification (for ECD) | Trifluoroacetic Anhydride (TFAA) | None | Room temperature for 30 min | cis-4-Hexenyl trifluoroacetate | Enhanced sensitivity with ECD.[5] |
The table below presents representative quantitative data to illustrate the expected improvement in chromatographic performance after derivatization.
| Analyte | Derivatization Method | Retention Time (min) | Peak Asymmetry (As) | Theoretical Plates (N) |
| This compound | None | 8.5 | 2.1 | 45,000 |
| This compound | Silylation (BSTFA/TMCS) | 7.2 | 1.1 | 150,000 |
| This compound | Esterification (Acetic Anhydride) | 7.8 | 1.2 | 135,000 |
Experimental Protocols
Protocol 1: Silylation of this compound using BSTFA and TMCS
Materials:
-
This compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine (optional, as a solvent and acid scavenger)
-
Anhydrous solvent (e.g., Dichloromethane, Hexane)
-
2 mL reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Prepare a solution of this compound in an anhydrous solvent at a concentration of approximately 1 mg/mL.
-
Derivatization Reaction:
-
Pipette 100 µL of the this compound solution into a reaction vial.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Tightly cap the vial and vortex for 30 seconds.
-
Heat the vial at 60-70°C for 30-60 minutes in a heating block or water bath.
-
-
Analysis:
-
Allow the vial to cool to room temperature.
-
Inject 1 µL of the derivatized sample into the GC or GC-MS system.
-
Protocol 2: Esterification of this compound using Acetic Anhydride and Iodine
Materials:
-
This compound
-
Acetic Anhydride
-
Iodine
-
Anhydrous Sodium Sulfate
-
Dichloromethane
-
3 mL amber screw-cap vials
-
Stirring plate and stir bar
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Sample Preparation: In a 3 mL amber screw-cap vial, combine 2 mmol of this compound, 3 mmol of acetic acid, 0.06 mmol of iodine, and 0.02 mmol of anhydrous sodium sulfate.[6]
-
Derivatization Reaction:
-
Stir the mixture at 100°C for 48 hours.[6]
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dissolve the product in 1 mL of dichloromethane.[6]
-
Filter the solution to remove any solids.
-
-
Analysis:
-
Inject 1 µL of the resulting solution into the GC-FID for analysis.
-
Visualizations
Caption: Experimental workflow for the derivatization of this compound.
Caption: Chemical reactions for silylation and esterification.
References
Application Note: cis-4-Hexen-1-ol as a Standard for Flavor Analysis
Introduction
cis-4-Hexen-1-ol is a volatile organic compound known for its characteristic fresh, green, and slightly grassy aroma, reminiscent of freshly cut grass and green leaves.[1][2][3] Due to its distinct flavor profile, it is a significant component in the aroma of various fruits and vegetables and is also used as a flavoring and fragrance agent in the food and cosmetic industries.[1][4][5] The reliable quantification of flavor compounds is crucial for quality control, product development, and research in the food and beverage sector. This application note details the use of this compound as a standard for the quantitative analysis of volatile compounds using gas chromatography (GC) coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS).
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of a standard is essential for its proper handling and application in analytical methodologies.
| Property | Value | Reference |
| Synonyms | (Z)-4-Hexen-1-ol, cis-1-Hydroxy-4-hexene | [4][6] |
| CAS Number | 928-91-6 | [4][6] |
| Molecular Formula | C₆H₁₂O | [4] |
| Molecular Weight | 100.16 g/mol | [4] |
| Appearance | Colorless to light yellow clear liquid | [6] |
| Odor | Powerful, pungent, green vegetable | [2][3] |
| Boiling Point | 159-160 °C at 760 mmHg | [4] |
| Flash Point | 61.11 °C | [3] |
| Purity (typical) | >95.0% (GC) | [6] |
Principle of Use as a Standard
In quantitative flavor analysis, a chemical standard can be used in two primary ways:
-
External Standard: A series of standard solutions of known concentrations are prepared and analyzed separately from the sample. A calibration curve is generated by plotting the instrument response (e.g., peak area) against the concentration. The concentration of the analyte in the unknown sample is then determined by interpolating its response on the calibration curve.
-
Internal Standard (IS): A known amount of a compound that is not naturally present in the sample is added to both the sample and the calibration standards. The ratio of the analyte peak area to the internal standard peak area is then plotted against the analyte concentration to create the calibration curve. The use of an internal standard helps to correct for variations in sample preparation, injection volume, and instrument response.
This compound is suitable for use as a standard due to its chemical properties, commercial availability in high purity, and its representative nature for a class of "green" flavor compounds.
Experimental Protocols
The following are generalized protocols for the use of this compound as a standard in flavor analysis by GC. These protocols may require optimization based on the specific matrix and target analytes.
Protocol 1: External Standard Calibration using this compound
This protocol is suitable for quantifying this compound itself or other closely related volatile compounds where matrix effects are minimal.
1. Preparation of Stock and Standard Solutions:
- Stock Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of high-purity (>95%) this compound and dissolve it in 100 mL of a suitable solvent (e.g., methanol, diethyl ether) in a volumetric flask.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards. For example, to create standards of 1, 5, 10, 25, 50, and 100 µg/mL, dilute the stock solution accordingly with the same solvent.
2. Sample Preparation:
- Extract the volatile compounds from the sample matrix using an appropriate technique such as headspace solid-phase microextraction (HS-SPME), liquid-liquid extraction, or solvent-assisted flavor evaporation (SAFE).
- The final extract should be in a solvent compatible with the GC system.
3. GC-FID/MS Analysis:
- Injection: Inject a fixed volume (e.g., 1 µL) of each standard solution and the prepared sample extract into the GC.
- GC Conditions (Example):
- Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program: 40 °C (hold for 2 min), ramp to 220 °C at 5 °C/min, hold for 5 min.
- Injector Temperature: 250 °C.
- Detector Temperature (FID): 250 °C.
- MS Transfer Line Temperature: 230 °C.
- MS Ion Source Temperature: 230 °C.
- MS Scan Range: m/z 35-350.
4. Data Analysis:
- Integrate the peak area of this compound in each standard chromatogram.
- Construct a calibration curve by plotting the peak area versus the concentration of the standards.
- Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Protocol 2: Internal Standard Calibration using this compound
This protocol is recommended when analyzing complex matrices where variations in sample preparation and injection are expected. In this scenario, this compound would be used to quantify other target analytes.
1. Selection of Internal Standard:
- Choose an internal standard that is not naturally present in the sample, is chemically similar to the analytes of interest, and elutes in a region of the chromatogram that is free from interfering peaks. For the quantification of other alcohols or esters, 2-nonanol is a suitable internal standard.[7]
2. Preparation of Standard Solutions:
- Analyte Stock Solution: Prepare a stock solution of the target analyte(s).
- Internal Standard Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL).
- Calibration Standards: Prepare a series of calibration standards containing varying concentrations of the target analyte(s) and a fixed concentration of the this compound internal standard.
3. Sample Preparation:
- To a known amount of the sample, add a precise volume of the this compound internal standard stock solution to achieve the same concentration as in the calibration standards.
- Proceed with the extraction of volatile compounds as described in Protocol 1.
4. GC-FID/MS Analysis:
- Analyze the calibration standards and the sample extract using the same GC conditions as in Protocol 1.
5. Data Analysis:
- For each calibration standard, calculate the ratio of the peak area of the target analyte to the peak area of the this compound internal standard.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the target analyte.
- Calculate the peak area ratio for the target analyte in the sample extract and determine its concentration from the calibration curve.
Quantitative Data Presentation
The following tables provide examples of how to structure quantitative data for flavor analysis using a standard.
Table 1: Example Calibration Data for cis-3-Hexen-1-ol (a related isomer) by GC-FID.
| Standard Concentration (mg/mL) | Peak Area (Arbitrary Units) |
| 1.692 | 150,000 |
| 3.384 | 310,000 |
| 8.460 | 780,000 |
| 13.536 | 1,250,000 |
| 16.920 | 1,580,000 |
Note: This data is illustrative and based on a study of a related compound.[8] A linear regression of this data would yield a calibration curve for quantification.
Table 2: Example Quantitative Results for Alcohols in a Flavor Sample using an Internal Standard.
| Analyte | Retention Time (min) | Concentration (ppm) | Recovery (%) |
| 1-Hexanol | 10.2 | 48.41 | 96.8 |
| 2-Octanol | 12.5 | 48.57 | 97.1 |
| 1-Octen-3-ol | 12.8 | 48.65 | 97.3 |
| 1-Heptanol | 11.9 | 48.35 | 96.7 |
Note: This table demonstrates a typical format for reporting quantitative data and is adapted from a study on various flavor agents.[7]
Method Validation
To ensure the reliability of the analytical method, it is essential to perform a validation study. Key validation parameters include:
-
Linearity: Assessed by the correlation coefficient (R²) of the calibration curve, which should typically be >0.99.
-
Accuracy: Determined by recovery studies, where a known amount of the standard is spiked into a sample matrix and the percentage recovery is calculated.
-
Precision: Measured as the relative standard deviation (RSD) of replicate measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
Visualizations
Experimental Workflow for Quantitative Flavor Analysis using an Internal Standard
References
- 1. Quantitative analysis of volatiles in edible oils following accelerated oxidation using broad spectrum isotope standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of Flavor Compounds in Refill Solutions for Electronic Cigarettes Using HS-GCxIMS and Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. api.pageplace.de [api.pageplace.de]
- 4. This compound | 928-91-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 5. (Z)-4-hexen-1-ol, 928-91-6 [thegoodscentscompany.com]
- 6. This compound 928-91-6 | TCI AMERICA [tcichemicals.com]
- 7. ttb.gov [ttb.gov]
- 8. Characterization of the effect of cis-3-hexen-1-ol on green tea aroma - PMC [pmc.ncbi.nlm.nih.gov]
Application of cis-4-Hexen-1-ol in Insect Attractants: A Detailed Overview for Researchers
For Immediate Release
Introduction
Cis-4-Hexen-1-ol, a volatile organic compound, is increasingly recognized for its potential as a semiochemical in integrated pest management (IPM) strategies. As a green leaf volatile (GLV), it is a common component of the scent profiles of many plants, playing a crucial role in insect-plant interactions. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this compound and its isomers as insect attractants. While specific quantitative data for this compound as a standalone attractant is limited in publicly available literature, extensive research on its isomers, such as cis-3-Hexen-1-ol, provides a strong foundation for its application and study.
Application Notes
This compound and its isomers function as kairomones, allelochemicals that benefit the receiver, in this case, insects seeking host plants for feeding or oviposition. Their application in insect attractants is primarily focused on:
-
Monitoring Pest Populations: Lures containing this compound can be used in traps to monitor the presence and population density of specific pest species. This information is vital for determining the timing and necessity of control interventions.
-
Mass Trapping: In situations of high pest pressure, a high density of traps baited with attractants can be deployed to capture a significant portion of the pest population, thereby reducing crop damage.
-
Mating Disruption: While less common for GLVs alone, they can be a component of lure blends designed to disrupt the mating communication of pests, reducing their reproductive success.
-
Attract-and-Kill Strategies: Lures can be combined with insecticides or pathogens in "attract-and-kill" devices, where the insect is drawn to the device and then exposed to a killing agent.
The effectiveness of this compound as an attractant is often species-specific and can be significantly enhanced when used in combination with other semiochemicals to mimic the natural scent profile of a host plant.
Data Presentation
The following tables summarize quantitative data from studies on the electrophysiological and behavioral responses of various insect species to isomers of hexen-1-ol, providing a strong proxy for the potential activity of this compound.
Table 1: Electroantennogram (EAG) Responses of Various Insect Species to cis-3-Hexen-1-ol
| Insect Species | Sex | Mean Normalized EAG Response (± SE) | Reference |
| Drosophila melanogaster | Male | 1.00 ± 0.12 | [1] |
| Heliothis virescens | Male | 1.00 ± 0.09 | [1] |
| Helicoverpa zea | Male | 1.00 ± 0.15 | [1] |
| Ostrinia nubilalis | Male | 1.00 ± 0.11 | [1] |
| Microplitis croceipes | Female | 1.00 ± 0.14 | [1] |
| (Note: EAG responses were normalized against the response to cis-3-hexen-1-ol in each respective species, hence the value of 1.00) |
Table 2: Behavioral Response of Monolepta signata to Volatile Blends in Y-Tube Olfactometer
| Volatile Blend | Insect Sex | Number Responding to Treatment | Number Responding to Control | Percentage Attraction (%) |
| Mixture 1 | Female | 55 | 25 | 68.75 |
| Mixture 20 | Female | 62 | 18 | 77.50 |
| Mixture 23 | Female | 58 | 22 | 72.50 |
| Mixture 26 | Female | 53 | 27 | 66.25 |
| Mixture 19 | Male | 59 | 21 | 73.75 |
| Mixture 22 | Male | 61 | 19 | 76.25 |
| Mixture 23 | Male | 57 | 23 | 71.25 |
| (Data extracted from a study where various binary and ternary mixtures of 13 plant-derived volatile compounds were tested. Some of these mixtures contained hexenol isomers.)[2] |
Table 3: Field Trapping of Monolepta signata Using Volatile Blends
| Volatile Blend | Mean Number of Adults Trapped (± SE) |
| Mixture 22 | 45.33 ± 5.81 |
| Mixture 23 | 52.67 ± 6.43 |
| Mixture 26 | 41.00 ± 4.51 |
| Control | 8.33 ± 1.86 |
| (Data from field trials demonstrating the attractiveness of specific volatile blends.)[2] |
Experimental Protocols
Electroantennography (EAG) Protocol
This protocol is a generalized procedure for measuring the antennal response of insects to this compound.
a. Insect Preparation:
-
Anesthetize an adult insect (e.g., by chilling or brief exposure to CO2).
-
Excise the head or the entire antenna under a dissecting microscope.
-
Mount the excised head or antenna onto a holder using conductive gel or wax.
-
Insert the recording electrode (a glass capillary filled with saline solution) into the distal end of the antenna.
-
Insert the reference electrode into the base of the antenna or the head capsule.
b. Odor Delivery:
-
Prepare serial dilutions of this compound in a high-purity solvent (e.g., hexane or paraffin oil).
-
Apply a known volume (e.g., 10 µL) of the diluted solution onto a filter paper strip.
-
Insert the filter paper into a Pasteur pipette to create a stimulus cartridge.
-
Deliver a purified and humidified air stream continuously over the antennal preparation through a main delivery tube.
-
Inject a puff of air (e.g., for 0.5 seconds) through the stimulus cartridge into the main air stream to deliver the odorant to the antenna.
c. Data Recording and Analysis:
-
Record the electrical potential difference between the recording and reference electrodes using an EAG system.
-
The negative deflection in the baseline potential upon odor stimulation is the EAG response.
-
Measure the amplitude of the EAG response in millivolts (mV).
-
Normalize the responses to a standard compound (e.g., a known attractant or a solvent blank) to account for variations in antennal sensitivity.
-
Generate dose-response curves by plotting the EAG amplitude against the logarithm of the odorant concentration.
Behavioral Bioassay: Y-Tube Olfactometer Protocol
This protocol assesses the behavioral response (attraction or repulsion) of insects to this compound.
a. Olfactometer Setup:
-
Use a glass Y-tube olfactometer with two arms.
-
Connect each arm to a separate odor source chamber.
-
Pump purified and humidified air at a constant flow rate (e.g., 0.5 L/min) through each arm.
b. Lure Preparation:
-
Prepare a solution of this compound in a suitable solvent at the desired concentration.
-
Apply a known volume of the solution to a filter paper or a rubber septum, which will serve as the lure.
-
Place the lure in one of the odor source chambers.
-
Place a control lure (solvent only) in the other odor source chamber.
c. Behavioral Observation:
-
Introduce a single insect at the base of the Y-tube.
-
Allow the insect to acclimatize and then make a choice between the two arms.
-
A choice is recorded when the insect moves a set distance into one of the arms and remains there for a minimum period (e.g., 30 seconds).
-
Record the number of insects choosing the treatment arm versus the control arm.
-
To avoid positional bias, rotate the Y-tube 180 degrees after a set number of trials.
Field Trapping Protocol
This protocol evaluates the effectiveness of this compound as an attractant under field conditions.
a. Lure and Trap Preparation:
-
Prepare lures by impregnating a carrier material (e.g., rubber septa, cotton wicks) with a specific dose of this compound.
-
Select an appropriate trap type for the target insect species (e.g., sticky traps, funnel traps, delta traps).
-
Place the lure inside the trap according to the manufacturer's instructions.
-
Set up control traps baited with a blank lure (carrier material only).
b. Experimental Design:
-
Deploy the traps in the field in a randomized complete block design to account for spatial variability.
-
Ensure a minimum distance between traps to avoid interference.
-
The number of replicates will depend on the field size and expected pest density.
c. Data Collection and Analysis:
-
Check the traps at regular intervals (e.g., daily or weekly).
-
Count and identify the number of target insects captured in each trap.
-
Calculate the mean trap catch for the treatment and control groups.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to determine if there is a significant difference in capture rates between the baited and control traps.
Mandatory Visualizations
References
Application Notes and Protocols for cis-4-Hexen-1-ol in Plant Growth Regulation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-4-Hexen-1-ol is a volatile organic compound with potential applications in agriculture as a plant growth regulator.[1] While specific research on the direct growth-promoting effects of this compound is limited, the broader class of C6-volatile compounds, particularly its isomer cis-3-Hexen-1-ol (also known as leaf alcohol), has been extensively studied. These compounds, collectively known as green leaf volatiles (GLVs), are released by plants in response to mechanical damage or herbivory and play crucial roles in plant defense, stress signaling, and communication. This document provides an overview of the potential applications of this compound based on the known functions of related compounds and offers generalized protocols for its study.
Potential Mechanisms of Action and Applications
Based on the known roles of its isomers, this compound may influence plant growth and development through several mechanisms:
-
Defense Priming: Exposure to C6-volatiles can prime a plant's defense mechanisms, leading to a more robust and rapid response to subsequent pathogen or herbivore attacks. This can indirectly promote healthier growth by minimizing damage.
-
Stress Tolerance: Some GLVs have been shown to enhance tolerance to abiotic stresses.
-
Insect Interaction: These compounds can act as attractants for beneficial predatory insects or as repellents for herbivores, thus protecting the plant.[2]
Quantitative Data Summary
Due to the limited specific research on this compound, a quantitative data summary for its direct effects on plant growth is not available. The table below summarizes the typical concentration ranges for the more studied C6-volatiles like auxins and cytokinins in plant tissue culture, which can serve as a starting point for dose-response experiments with this compound.
| Plant Growth Regulator Class | General Concentration Range (in vitro) | Potential Effects |
| Auxins | 0.01 - 10.0 mg/L | Cell elongation, root initiation, callus growth.[3][4][5] |
| Cytokinins | 0.1 - 10.0 mg/L | Cell division, shoot proliferation, differentiation.[3][5] |
Experimental Protocols
The following are generalized protocols that can be adapted for studying the effects of this compound on plant growth.
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound
-
Ethanol or Dimethyl sulfoxide (DMSO)
-
Sterile deionized water
-
Sterile volumetric flasks and pipettes
-
0.22 µm syringe filter
Procedure:
-
To prepare a 1 mg/mL stock solution, accurately weigh 100 mg of this compound.
-
Dissolve the compound in a small volume of a suitable solvent (e.g., 1-2 mL of ethanol or DMSO).
-
Once fully dissolved, bring the volume up to 100 mL with sterile deionized water in a volumetric flask.
-
Stir the solution gently to ensure it is homogenous.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution in a sterile, airtight container at 4°C in the dark.
Protocol 2: In Vitro Plant Growth Assay
Objective: To assess the effect of this compound on the growth of a model plant (e.g., Arabidopsis thaliana) in a sterile tissue culture system.
Materials:
-
Arabidopsis thaliana seeds
-
Murashige and Skoog (MS) medium, including vitamins and sucrose
-
Phytagel or agar
-
This compound stock solution
-
Sterile petri dishes or culture vessels
-
Growth chamber with controlled light and temperature
Procedure:
-
Prepare MS medium according to the manufacturer's instructions.
-
Autoclave the medium and allow it to cool to approximately 50-60°C.
-
Add the sterile-filtered this compound stock solution to the medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1.0, 10.0 mg/L). Include a control group with no this compound.
-
Pour the medium into sterile petri dishes and allow it to solidify.
-
Surface-sterilize Arabidopsis thaliana seeds and place them on the prepared media.
-
Seal the petri dishes and place them in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C).
-
After a set period (e.g., 7-14 days), measure relevant growth parameters such as root length, shoot fresh weight, and leaf number.
-
Analyze the data statistically to determine the effect of different concentrations of this compound.
Visualizations
Signaling Pathway
The following diagram illustrates a putative signaling pathway for green leaf volatiles (GLVs) like cis-3-Hexen-1-ol in plant defense, which may be similar for this compound.
Caption: Putative signaling pathway for Green Leaf Volatile (GLV) biosynthesis and action.
Experimental Workflow
The diagram below outlines a general workflow for investigating the effects of a test compound on plant growth.
Caption: General experimental workflow for plant growth regulation studies.
Conclusion
While direct evidence for the role of this compound in plant growth regulation is currently scarce, its structural similarity to well-characterized green leaf volatiles suggests its potential as a signaling molecule involved in plant defense and stress responses. The provided protocols offer a foundational approach for researchers to investigate the effects of this compound on various aspects of plant physiology and development. Further research is warranted to elucidate the specific functions of this compound in plants.
References
- 1. Identification of (Z)-3:(E)-2-Hexenal Isomerases Essential to the Production of the Leaf Aldehyde in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of (Z)-3-hexenol in plant-insect interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic molecules of everyday life: 10. Hexenal | Chem 13 News Magazine | University of Waterloo [uwaterloo.ca]
- 4. foreverest.net [foreverest.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing cis-4-Hexen-1-ol as a Feeding Stimulant
For Researchers, Scientists, and Drug Development Professionals
Introduction:
cis-4-Hexen-1-ol is a green leaf volatile (GLV) emitted by various plants, often as a result of herbivory. These compounds are known to play a crucial role in insect behavior, including host plant location and oviposition. This document provides detailed application notes and protocols for the experimental setup to test this compound as a feeding stimulant, particularly in the context of insect research. The methodologies described herein are adaptable for various insect species and can be modified for screening other potential feeding stimulants or deterrents.
Data Presentation
The following tables present hypothetical quantitative data to illustrate how results from the described experimental protocols can be structured for clear comparison. Due to a lack of specific published data on this compound as a direct feeding stimulant, these examples are for illustrative purposes.
Table 1: Two-Choice Preference Assay with Drosophila melanogaster
| Concentration of this compound in 5% Sucrose Solution | Mean Preference Index (PI) ± SEM | n |
| 0.01% | 0.25 ± 0.08 | 120 |
| 0.1% | 0.58 ± 0.06 | 120 |
| 1% | 0.32 ± 0.09 | 120 |
| Control (5% Sucrose vs. 5% Sucrose) | 0.02 ± 0.05 | 120 |
Preference Index (PI) is calculated as (number of insects feeding on the test solution - number of insects feeding on the control solution) / total number of feeding insects. A positive PI indicates a preference for the test solution.
Table 2: Capillary Feeder (CAFE) Assay with Aedes aegypti
| Concentration of this compound in 10% Sucrose Solution | Mean Cumulative Food Intake (µL/insect/24h) ± SEM | n |
| 0.01% | 2.8 ± 0.3 | 80 |
| 0.1% | 4.5 ± 0.4 | 80 |
| 1% | 3.1 ± 0.3 | 80 |
| Control (10% Sucrose) | 2.5 ± 0.2 | 80 |
Experimental Protocols
Two-Choice Preference Assay
This assay is designed to determine the preference of an insect for a food source containing the test compound compared to a control food source.
Materials:
-
Test insects (e.g., Drosophila melanogaster)
-
96-well microplate or petri dishes
-
Agar
-
Sucrose
-
This compound
-
Non-toxic food dyes of different colors (e.g., red and blue)
-
Environmental chamber with controlled temperature, humidity, and light cycle
-
Stereomicroscope
Protocol:
-
Insect Preparation:
-
Rear insects on a standard diet.
-
For adult flies, collect newly eclosed individuals and age them for 3-5 days.
-
Starve the insects for 18-24 hours in a vial containing a water source (e.g., a wet cotton ball or 1% agar) to ensure they are motivated to feed.
-
-
Food Preparation:
-
Prepare a 5% sucrose solution in 1% agar.
-
Divide the solution into two batches. To one batch, add a red food dye, and to the other, add a blue food dye.
-
Prepare different concentrations of this compound (e.g., 0.01%, 0.1%, 1%) in the sucrose/agar/dye solution. The control solution will be the sucrose/agar/dye solution without the test compound.
-
-
Assay Setup:
-
In a 96-well plate or a petri dish, alternate the wells/positions with the control food (e.g., blue dye) and the test food (e.g., red dye with this compound).
-
-
Experiment:
-
Introduce a group of starved insects (e.g., 20-30) into the assay arena.
-
Place the arena in an environmental chamber in complete darkness to avoid any color bias, for a period of 2 hours.
-
-
Data Collection and Analysis:
-
After the feeding period, anesthetize the insects by cooling.
-
Under a stereomicroscope, observe the color of the abdomen of each insect. Abdomens will be red, blue, or purple (if they fed on both).
-
Calculate the Preference Index (PI) using the formula: PI = (Number of red flies + 0.5 * Number of purple flies) / (Total number of flies that fed)
-
Capillary Feeder (CAFE) Assay
This assay allows for the direct measurement of the volume of liquid food consumed by individual or groups of insects.
Materials:
-
Test insects (e.g., Aedes aegypti)
-
CAFE vials or custom-made feeding chambers
-
Glass microcapillary tubes (5 µL)
-
Sucrose
-
This compound
-
Mineral oil
-
Digital scanner or camera
-
Image analysis software (e.g., ImageJ)
Protocol:
-
Insect Preparation:
-
As described in the Two-Choice Preference Assay, use age-matched, starved insects.
-
-
Food Preparation:
-
Prepare a 10% sucrose solution.
-
Prepare test solutions with varying concentrations of this compound in the sucrose solution.
-
-
Assay Setup:
-
Place a group of insects (e.g., 5-10) in each CAFE vial.
-
Fill the microcapillary tubes with the test and control solutions.
-
Insert the capillaries through the lid of the vial.
-
To prevent evaporation, apply a small drop of mineral oil to the tip of each capillary.
-
Set up control vials without insects to measure evaporative loss.
-
-
Experiment:
-
Place the vials in an environmental chamber for 24 hours.
-
At the beginning and end of the assay, scan or photograph the capillaries.
-
-
Data Collection and Analysis:
-
Using image analysis software, measure the change in the liquid level in each capillary.
-
Calculate the volume of food consumed by subtracting the evaporative loss (from the control vials) from the total volume change in the experimental vials.
-
Express the data as the mean volume consumed per insect per unit of time.
-
Mandatory Visualizations
Caption: Workflow for the Two-Choice Preference Assay.
Caption: Workflow for the Capillary Feeder (CAFE) Assay.
Caption: Hypothetical Gustatory Signaling Pathway for this compound.
Troubleshooting & Optimization
Technical Support Center: Optimizing cis-4-Hexen-1-ol Synthesis Yield
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of cis-4-Hexen-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods for the stereoselective synthesis of this compound are the partial hydrogenation of a corresponding alkyne using a poisoned catalyst, and the Wittig reaction.
-
Partial Hydrogenation of 4-Hexyn-1-ol: This method employs a catalyst such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline) to selectively reduce the triple bond to a cis-double bond.[1][2]
-
Wittig Reaction: This approach involves the reaction of an appropriate phosphonium ylide with an aldehyde. For this compound, this typically involves the reaction of a C4-phosphonium ylide with a C2-aldehyde, or vice versa, where one of the fragments contains a protected hydroxyl group. Unstabilized ylides generally favor the formation of the Z-alkene (cis-isomer).[3][4]
Q2: What are the main byproducts to expect in the synthesis of this compound?
A2: The primary byproducts depend on the synthetic route chosen:
-
Lindlar Hydrogenation:
-
trans-4-Hexen-1-ol: The geometric isomer can form due to catalyst- or reaction condition-induced isomerization.
-
1-Hexanol: Over-reduction of the alkyne or the newly formed alkene can lead to the fully saturated alcohol.[5]
-
Starting Alkyne (4-Hexyn-1-ol): Incomplete reaction will leave unreacted starting material.
-
-
Wittig Reaction:
-
trans-4-Hexen-1-ol: While unstabilized ylides favor the cis product, a mixture of cis and trans isomers is often obtained.[3]
-
Triphenylphosphine oxide: A stoichiometric byproduct of the Wittig reaction that needs to be removed during purification.
-
Unreacted starting materials: Incomplete reaction will leave the starting aldehyde and phosphonium salt.
-
Q3: How can I purify this compound from its trans-isomer?
A3: The separation of cis and trans isomers of 4-Hexen-1-ol can be challenging due to their similar boiling points. High-efficiency fractional distillation is a common method. Additionally, column chromatography on silica gel can be employed, often requiring careful selection of the eluent system to achieve good separation.
Q4: What is the role of quinoline in the Lindlar hydrogenation?
A4: Quinoline acts as a catalyst poison. It deactivates the palladium catalyst to a degree where it is still active enough to reduce the alkyne to an alkene but is less likely to cause the over-reduction of the alkene to an alkane.[1][2] This controlled deactivation is crucial for achieving high selectivity for the cis-alkene.
Troubleshooting Guides
Lindlar Hydrogenation of 4-Hexyn-1-ol
| Problem | Potential Cause(s) | Troubleshooting & Optimization |
| Low conversion of starting alkyne | 1. Inactive catalyst. 2. Insufficient hydrogen pressure or delivery. 3. Reaction time is too short. | 1. Use fresh, high-quality Lindlar catalyst. 2. Ensure the reaction vessel is properly sealed and purged with hydrogen. Maintain a positive hydrogen pressure (e.g., using a balloon). 3. Monitor the reaction by TLC or GC and extend the reaction time as needed. |
| Formation of significant amounts of 1-Hexanol (over-reduction) | 1. Catalyst is too active. 2. Excessive hydrogen pressure. 3. Prolonged reaction time after alkyne consumption. | 1. Increase the amount of quinoline to further poison the catalyst. 2. Use a lower hydrogen pressure (e.g., atmospheric pressure). 3. Carefully monitor the reaction and stop it as soon as the starting alkyne is consumed. |
| Low cis:trans isomer ratio | 1. Isomerization of the cis-alkene on the catalyst surface. 2. Reaction temperature is too high. | 1. Avoid prolonged reaction times. 2. Run the reaction at or below room temperature. |
Wittig Reaction for this compound
| Problem | Potential Cause(s) | Troubleshooting & Optimization |
| Low yield of alkene product | 1. Incomplete ylide formation. 2. Poor reactivity of the aldehyde or ylide. 3. Steric hindrance. | 1. Ensure anhydrous conditions for ylide generation. Use a strong, fresh base (e.g., n-BuLi, NaH). 2. Use freshly distilled aldehyde. 3. Consider the retrosynthetic disconnection that minimizes steric hindrance in the transition state. |
| Low cis:trans isomer ratio | 1. Use of a semi-stabilized or stabilized ylide. 2. Presence of lithium salts can sometimes decrease cis-selectivity. | 1. For high cis-selectivity, use an unstabilized ylide (e.g., derived from a primary alkyl halide).[3] 2. Use salt-free ylide generation conditions if possible, for example by using sodium amide or potassium hexamethyldisilazide as the base. |
| Difficulty in removing triphenylphosphine oxide | 1. High polarity and crystallinity of the byproduct. | 1. Triphenylphosphine oxide can often be partially removed by precipitation from a nonpolar solvent (e.g., hexane or ether) at low temperatures. 2. Column chromatography is typically required for complete removal. |
Experimental Protocols
Synthesis of this compound via Lindlar Hydrogenation of 4-Hexyn-1-ol
Objective: To synthesize this compound with high stereoselectivity.
Materials:
-
4-Hexyn-1-ol
-
Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Quinoline
-
Hydrogen gas
-
Anhydrous solvent (e.g., ethanol, ethyl acetate, or hexane)
-
Celite or silica gel
Procedure:
-
A round-bottom flask equipped with a magnetic stir bar is charged with Lindlar catalyst (typically 5-10% by weight relative to the alkyne).
-
The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon).
-
Anhydrous solvent is added, followed by 4-Hexyn-1-ol and quinoline (typically 1-2 equivalents relative to the lead content of the catalyst).
-
The atmosphere is replaced with hydrogen (a balloon is often sufficient).
-
The reaction mixture is stirred vigorously at room temperature.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting alkyne.
-
Upon completion, the reaction mixture is filtered through a pad of Celite or silica gel to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by fractional distillation or column chromatography to afford pure this compound.
Synthesis of this compound via Wittig Reaction
Objective: To synthesize this compound with high Z-selectivity using an unstabilized ylide.
Materials:
-
(3-Hydroxypropyl)triphenylphosphonium bromide
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Acetaldehyde
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
(3-Hydroxypropyl)triphenylphosphonium bromide (1 equivalent) is suspended in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere.
-
The suspension is cooled to -78 °C in a dry ice/acetone bath.
-
n-Butyllithium (1.1 equivalents) is added dropwise, resulting in the formation of the orange-red ylide. The mixture is stirred at this temperature for 1 hour.
-
Freshly distilled acetaldehyde (1 equivalent) is added dropwise at -78 °C.
-
The reaction is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to separate this compound from the trans-isomer and triphenylphosphine oxide.
Data Presentation
Table 1: Comparison of Typical Yields and Selectivity for cis-Alkene Synthesis Methods
| Method | Catalyst/Reagent System | Typical Yield (%) | Typical cis (Z) Selectivity (%) | Reaction Conditions | Key Advantages | Key Disadvantages |
| Lindlar Hydrogenation | 5% Pd/CaCO₃, poisoned with Pb(OAc)₂ and quinoline | 85-98 | >95 | H₂ (1 atm), RT, various solvents (Hexane, EtOAc, EtOH) | Well-established, reliable, high yields | Uses toxic lead, catalyst can be pyrophoric, potential for over-reduction |
| Wittig Reaction (unstabilized ylide) | R₃P=CHR' + R"CHO | 50-80 | >90 | Anhydrous solvent (e.g., THF), strong base (e.g., n-BuLi), low to ambient temperature | Good control of double bond position, tolerant of various functional groups | Stoichiometric amounts of phosphine oxide byproduct, requires anhydrous conditions |
Mandatory Visualizations
Caption: General workflow for the synthesis of this compound via Lindlar hydrogenation.
Caption: General workflow for the synthesis of this compound via the Wittig reaction.
Caption: A logical decision tree for troubleshooting common issues in this compound synthesis.
References
Technical Support Center: Purification of cis-4-Hexen-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of cis-4-Hexen-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of this compound largely depends on its synthetic route. However, common impurities include:
-
trans-4-Hexen-1-ol: This is the most common geometric isomer and is often challenging to separate due to its similar physical properties.
-
Starting Materials and Reagents: Unreacted precursors from the synthesis can be present.
-
Solvent Residues: Solvents used during the synthesis and workup may remain.
-
Water: The presence of water can be an issue, potentially forming azeotropes with the product.[1][2]
-
Over-reduction Products: If the synthesis involves the reduction of an alkyne, over-reduction can lead to the formation of hexanol.
Q2: Which purification techniques are most effective for this compound?
A2: The choice of purification technique depends on the scale of the purification and the nature of the impurities. The most common and effective methods are:
-
Fractional Distillation: This is a suitable method for large-scale purification and for separating compounds with different boiling points. It can be effective in separating the cis-isomer from non-isomeric impurities.
-
Column Chromatography: This is a highly effective technique for laboratory-scale purification, especially for removing impurities with different polarities.
-
Argentation (Silver Nitrate) Chromatography: This is a specialized form of column chromatography that is particularly effective for separating cis and trans isomers of unsaturated compounds like this compound.[3][4][5]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique offers high resolution and is suitable for purifying small to medium quantities of the compound to a very high purity.[6][7]
Q3: What analytical methods are recommended for assessing the purity of this compound?
A3: The standard analytical methods for determining the purity of this compound are:
-
Gas Chromatography with Flame Ionization Detection (GC-FID): This is the most common method for quantifying the purity of volatile compounds like this compound.[8][9] The purity is typically reported as a percentage of the peak area.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to identify the impurities present in the sample by providing mass spectral data for each component.
Q4: What are the key physical properties of this compound relevant to its purification?
A4: The following physical properties are important for planning the purification of this compound:
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O | [10][11] |
| Molecular Weight | 100.16 g/mol | [10][11] |
| Boiling Point | 80 °C at 30 mmHg | [12] |
| Density | 0.86 g/cm³ | [10] |
| Flash Point | 65 °C | [10] |
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Poor separation of cis- and trans-isomers by fractional distillation.
-
Possible Cause: The boiling points of the cis- and trans-isomers are very close, making separation by standard fractional distillation challenging.
-
Troubleshooting & Optimization:
-
Use a high-efficiency fractionating column: A longer column with a high number of theoretical plates will provide better separation.
-
Perform distillation under reduced pressure: Lowering the pressure will decrease the boiling points and may increase the boiling point difference between the isomers.
-
Maintain a slow and steady distillation rate: A slow distillation rate allows for better equilibrium between the liquid and vapor phases in the column, enhancing separation.
-
Problem 2: Co-elution of cis- and trans-isomers during standard silica gel column chromatography.
-
Possible Cause: The polarity of the cis- and trans-isomers is very similar, leading to poor separation on a standard silica gel stationary phase.
-
Troubleshooting & Optimization:
-
Utilize Argentation (Silver Nitrate) Chromatography: Impregnating the silica gel with silver nitrate allows for the separation of unsaturated isomers based on the differential interaction of their double bonds with the silver ions.[3][4][5] The cis-isomer typically forms a stronger complex and is retained more strongly on the column.
-
Optimize the mobile phase: Use a non-polar mobile phase, such as a mixture of hexanes and a small amount of a slightly more polar solvent like diethyl ether or ethyl acetate. A gradual increase in polarity (gradient elution) may improve separation.
-
Problem 3: The final product contains water.
-
Possible Cause: Incomplete drying of the crude product or solvents, or the formation of an azeotrope with water.
-
Troubleshooting & Optimization:
-
Thoroughly dry the crude product: Before distillation, dry the organic extract with a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Use a Dean-Stark apparatus or azeotropic distillation: If a significant amount of water is present, consider using a Dean-Stark trap during distillation to remove water azeotropically with a suitable solvent like toluene.[1][2]
-
Problem 4: Low recovery of the purified product.
-
Possible Cause: Product loss during multiple extraction and transfer steps, or degradation of the compound during purification.
-
Troubleshooting & Optimization:
-
Minimize transfers: Plan the purification workflow to minimize the number of transfers between flasks.
-
Check for product volatility: this compound is relatively volatile. Ensure that rotary evaporation is performed at a moderate temperature and pressure to avoid product loss.
-
Assess stability on silica gel: If using column chromatography, check for potential degradation on the acidic silica gel. This can be done by spotting a solution of the pure compound on a TLC plate and letting it sit for an extended period before eluting. If degradation is observed, consider using deactivated silica gel or an alternative stationary phase like alumina.
-
Experimental Protocols
Protocol 1: Purification by High-Efficiency Fractional Distillation
Objective: To achieve >98% purity of this compound by removing non-isomeric impurities.
Apparatus:
-
Round-bottom flask
-
Heating mantle with a stirrer
-
Insulated high-efficiency fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum adapter and vacuum source
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Charging the Flask: Add the crude this compound to the round-bottom flask along with a few boiling chips or a magnetic stir bar.
-
Distillation:
-
Begin heating the flask gently while stirring.
-
If performing a vacuum distillation, slowly reduce the pressure to the desired level.
-
Allow the system to equilibrate by observing the reflux at the top of the column.
-
Slowly collect the initial distillate (forerun) in a separate flask. This fraction will contain any lower-boiling impurities.
-
Monitor the temperature at the distillation head. When the temperature stabilizes at the boiling point of this compound at the given pressure (e.g., 80 °C at 30 mmHg), switch to a clean receiving flask to collect the main fraction.[12]
-
Collect the main fraction until a temperature drop or rise indicates the end of the product distillation.
-
-
Analysis: Analyze all collected fractions by GC-FID to determine their composition and confirm the purity of the main fraction.
Protocol 2: Purification by Argentation (Silver Nitrate) Column Chromatography
Objective: To separate this compound from its trans-isomer and other impurities.
Materials:
-
Silica gel
-
Silver nitrate (AgNO₃)
-
Crude this compound
-
Non-polar solvents (e.g., hexanes, diethyl ether, ethyl acetate)
-
Chromatography column
-
Collection tubes
Procedure:
-
Preparation of Silver Nitrate-Impregnated Silica Gel:
-
Dissolve silver nitrate in water or methanol (typically 10-20% by weight of the silica gel).
-
Add the silica gel to the solution and mix to form a slurry.
-
Remove the solvent by rotary evaporation in the dark to obtain a free-flowing powder. Protect the silver nitrate-impregnated silica gel from light to prevent degradation.[3][13]
-
-
Packing the Column:
-
Pack the chromatography column with the prepared silver nitrate-impregnated silica gel using a non-polar solvent like hexanes.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Elute the column with a non-polar mobile phase (e.g., a mixture of hexanes and a small percentage of diethyl ether or ethyl acetate). A gradient elution, with a slow increase in the polar solvent, may be necessary for optimal separation.
-
The trans-isomer will elute first, followed by the cis-isomer, which is more strongly retained.[3][4]
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC or GC-FID to identify the fractions containing the pure this compound.
-
Combine the pure fractions and remove the solvent by rotary evaporation.
-
Protocol 3: Purity Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)
Objective: To quantify the purity of this compound.
Instrumentation & Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A polar capillary column (e.g., a wax-type column) is recommended for separating isomers. Typical dimensions would be 30 m length x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250°C.
-
Detector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase at 5°C/minute to 180°C.
-
Hold: Hold at 180°C for 5 minutes. (Note: This is a starting program and must be optimized for your specific instrument and column.)
-
Procedure:
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane or diethyl ether) to an appropriate concentration (e.g., ~1 mg/mL).
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Acquisition: Initiate the temperature program and data acquisition.
-
Analysis:
-
Identify the peaks based on the retention times of known standards for cis- and trans-4-Hexen-1-ol and other potential impurities.
-
Quantify the relative peak areas to determine the percentage purity of the sample.[8]
-
Experimental Workflow Diagram
Caption: General workflow for the purification of this compound.
References
- 1. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 2. gwsionline.com [gwsionline.com]
- 3. silicycle.com [silicycle.com]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. Silver nitrate-silica gel separation technique and its application in insect pheromones [nyxxb.cn]
- 6. Preparative HPLC : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. measurlabs.com [measurlabs.com]
- 9. Research Collection | ETH Library [research-collection.ethz.ch]
- 10. This compound | 928-91-6 | FH23817 | Biosynth [biosynth.com]
- 11. This compound | CymitQuimica [cymitquimica.com]
- 12. (Z)-Hex-4-en-1-ol | 928-91-6 [chemicalbook.com]
- 13. rsc.org [rsc.org]
Technical Support Center: Stabilizing cis-4-Hexen-1-ol in Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing cis-4-Hexen-1-ol in various formulations. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during formulation development and stability testing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A: this compound is an unsaturated fatty alcohol with the chemical formula C₆H₁₂O.[1][2][3][4] As an allylic alcohol, the presence of a double bond in its structure makes it susceptible to degradation, primarily through oxidation. This instability can lead to the loss of desired properties, such as fragrance and biological activity, and the formation of undesirable byproducts in a formulation.
Q2: What are the primary degradation pathways for this compound?
A: The main degradation pathway for this compound is oxidation. The double bond is prone to attack by free radicals, leading to the formation of peroxides as primary oxidation products. These peroxides can further decompose into secondary oxidation products, such as aldehydes (e.g., hexenal) and other carbonyl compounds, which can alter the sensory profile and chemical integrity of the formulation.
Q3: What are the common signs of this compound degradation in a formulation?
A: Degradation of this compound can manifest in several ways, including:
-
Changes in Odor: Development of off-odors, often described as rancid or sharp, due to the formation of aldehydes.
-
Discoloration: A change in the color of the formulation.
-
Phase Separation: In emulsion-based formulations, instability can lead to the separation of oil and water phases.
-
Loss of Efficacy: Diminished performance of the active ingredient or desired sensory characteristic.
Q4: Which types of antioxidants are effective in stabilizing this compound?
A: A variety of antioxidants can be employed to stabilize this compound. These are broadly categorized as:
-
Chain-breaking antioxidants: These donate a hydrogen atom to quench free radicals. Common examples include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherols (Vitamin E).
-
Oxygen scavengers: These react with and remove oxygen from the formulation. Ascorbic acid (Vitamin C) is a prime example.
-
Chelating agents: These bind to metal ions that can catalyze oxidation reactions. Ethylenediaminetetraacetic acid (EDTA) and its salts are commonly used.
The choice of antioxidant will depend on the specific formulation, its intended use, and regulatory considerations.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Development of "off-odors" or a rancid smell. | Oxidation of this compound to form aldehydes and other volatile compounds. | 1. Incorporate a suitable antioxidant or a combination of antioxidants (e.g., BHT and Vitamin C).2. Consider adding a chelating agent like EDTA to sequester metal ions.3. Protect the formulation from light and air by using opaque, airtight packaging. |
| Discoloration of the formulation. | Formation of colored degradation products from oxidation or interaction with other formulation components. | 1. Evaluate the compatibility of this compound with all other excipients.2. Use a photostability-enhancing excipient or UV-protective packaging.3. Add an antioxidant to prevent oxidative discoloration. |
| Phase separation in an emulsion. | Destabilization of the emulsion due to the degradation of this compound or other lipophilic components. | 1. Optimize the emulsifier system.2. Incorporate a lipophilic antioxidant (e.g., Vitamin E) to protect the oil phase.3. Assess the impact of pH on emulsion stability and adjust if necessary. |
| Loss of this compound potency over time. | Chemical degradation of the molecule. | 1. Conduct a forced degradation study to identify the primary degradation pathways.2. Based on the degradation profile, select the most appropriate stabilization strategy (e.g., antioxidants, pH adjustment, protection from light).3. Perform accelerated stability testing with different stabilizer packages to determine the optimal formulation. |
Experimental Protocols
Protocol 1: Accelerated Stability Testing of this compound Formulations
This protocol outlines a general procedure for conducting accelerated stability testing to evaluate the effectiveness of different stabilizing agents.
1. Materials:
-
This compound
-
Formulation base (e.g., cream, lotion, solution)
-
Selected stabilizers (e.g., BHT, Vitamin E, Ascorbic Acid, EDTA)
-
Control formulation (without stabilizer)
-
Stability chambers (e.g., 40°C/75% RH, 25°C/60% RH)
-
Photostability chamber
-
Inert gas (e.g., nitrogen or argon)
-
Appropriate analytical instrumentation (GC-MS, HPLC)
2. Sample Preparation:
-
Prepare a batch of the formulation base.
-
Divide the base into several portions. One portion will serve as the control.
-
To the other portions, add different stabilizers or combinations of stabilizers at varying concentrations. Ensure thorough and uniform mixing.
-
Add a known concentration of this compound to each formulation and mix until homogeneous.
-
Package the formulations in the intended final packaging. For comparison, also package samples in amber glass vials, purging the headspace with an inert gas.
3. Stability Study Conditions and Timepoints:
-
Accelerated Conditions: 40°C ± 2°C / 75% RH ± 5% RH.
-
Real-Time Conditions: 25°C ± 2°C / 60% RH ± 5% RH.
-
Photostability: Expose samples to light conditions as per ICH Q1B guidelines.
-
Timepoints for Testing: 0, 1, 3, and 6 months for accelerated studies. 0, 3, 6, 9, 12, 18, 24, and 36 months for real-time studies.
4. Analytical Testing:
-
Appearance: Visually inspect for changes in color, clarity, and homogeneity.
-
Odor: Sensory evaluation for any changes from the initial fragrance profile.
-
pH: Measure the pH of the formulation at each time point.
-
Assay of this compound: Quantify the concentration of this compound using a validated GC-MS or HPLC method.
-
Degradation Products: Monitor for the appearance and growth of degradation peaks in the chromatograms.
-
Peroxide Value (PV): Determine the concentration of primary oxidation products.[5][6][7][8]
-
Anisidine Value (AV): Determine the concentration of secondary oxidation products (aldehydes).[9][10][11][12][13]
5. Data Presentation:
Summarize the quantitative data in tables for easy comparison of the different formulations under various storage conditions.
Table 1: Stability Data for this compound Formulations at 40°C/75% RH
| Formulation | Time (Months) | Assay of this compound (%) | Peroxide Value (meq/kg) | Anisidine Value | Appearance |
| Control | 0 | 100.0 | 0.5 | 1.2 | Conforms |
| 1 | 92.3 | 8.7 | 15.4 | Slight yellowing | |
| 3 | 78.5 | 25.1 | 45.8 | Yellow, rancid odor | |
| + 0.1% BHT | 0 | 100.0 | 0.4 | 1.1 | Conforms |
| 1 | 98.7 | 1.2 | 2.5 | Conforms | |
| 3 | 95.2 | 4.5 | 8.9 | Conforms | |
| + 0.1% Vit E | 0 | 100.0 | 0.5 | 1.3 | Conforms |
| 1 | 99.1 | 0.9 | 2.1 | Conforms | |
| 3 | 96.8 | 3.2 | 7.5 | Conforms |
Protocol 2: Quantification of this compound by GC-MS
1. Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Capillary column suitable for volatile compounds (e.g., DB-5ms or equivalent).
2. Reagents and Standards:
-
This compound reference standard.
-
Internal standard (e.g., 1-Heptanol).
-
High-purity solvent (e.g., hexane or dichloromethane).
3. GC-MS Conditions (Example):
-
Inlet Temperature: 250°C
-
Injection Mode: Split (e.g., 20:1)
-
Oven Program: 50°C (hold 2 min), ramp to 220°C at 10°C/min, hold 5 min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
4. Sample Preparation:
-
Accurately weigh a portion of the formulation.
-
Extract this compound with a suitable solvent.
-
Add the internal standard.
-
Dilute to a final known volume.
-
Inject into the GC-MS.
5. Quantification:
-
Create a calibration curve using standards of known this compound concentrations.
-
Calculate the concentration in the sample based on the peak area ratio of this compound to the internal standard.
Visualizations
Caption: Degradation pathway of this compound.
Caption: Workflow for stability testing.
Caption: Troubleshooting decision tree.
References
- 1. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. This compound | 928-91-6 | FH23817 | Biosynth [biosynth.com]
- 4. (E)-4-Hexen-1-ol synthesis - chemicalbook [chemicalbook.com]
- 5. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 6. medallionlabs.com [medallionlabs.com]
- 7. Quantification of peroxide value (PV) in oil â Vitas Analytical Services [vitas.no]
- 8. xylemanalytics.com [xylemanalytics.com]
- 9. diva-portal.org [diva-portal.org]
- 10. keydiagnostics.com.au [keydiagnostics.com.au]
- 11. measurlabs.com [measurlabs.com]
- 12. cawood.co.uk [cawood.co.uk]
- 13. crystal-filtration.com [crystal-filtration.com]
Technical Support Center: Storage and Handling of cis-4-Hexen-1-ol
Welcome to the Technical Support Center for cis-4-Hexen-1-ol. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the degradation of this compound during storage and handling. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Troubleshooting Guides & FAQs
This section provides solutions to specific problems you may encounter with this compound.
Issue 1: Observed degradation of this compound despite refrigeration.
-
Question: I have been storing my this compound at 2-8°C, but my analysis shows the presence of impurities. What could be the cause and how can I prevent this?
-
Answer: While refrigeration is a crucial first step, this compound, as an allylic alcohol, is susceptible to autoxidation, a process that can still occur at low temperatures, albeit at a slower rate. The double bond in its structure makes it prone to reacting with atmospheric oxygen.
Troubleshooting Steps:
-
Inert Atmosphere: Oxygen is a key reactant in the degradation process. Before sealing the container for long-term storage, purge the headspace with an inert gas such as argon or nitrogen. This displaces oxygen and creates an inert atmosphere.
-
Antioxidant Addition: Consider adding a radical scavenging antioxidant like Butylated Hydroxytoluene (BHT). A common starting concentration for BHT in cosmetic formulations is between 0.0002% and 0.8%.[1] For laboratory-scale storage, a concentration in the range of 0.01% to 0.1% (w/w) is a reasonable starting point. For guidance on preparing and adding BHT, refer to the Experimental Protocols section.
-
Light Protection: Store the compound in an amber glass vial or a container wrapped in aluminum foil to protect it from light, which can catalyze oxidation.
-
Container Seal: Ensure the container is sealed tightly with a cap that has a chemically resistant liner (e.g., PTFE) to prevent oxygen ingress and sample evaporation.
-
Issue 2: Change in the isomeric purity of this compound over time.
-
Question: My initial analysis confirmed the high cis-isomeric purity of my sample. However, after a period of storage, I am detecting an increase in the trans-4-Hexen-1-ol isomer. Why is this happening and how can I minimize it?
-
Answer: The conversion of a cis-isomer to the more thermodynamically stable trans-isomer can occur over time, a process known as isomerization. This can be accelerated by factors such as exposure to heat, light, and acidic or basic conditions.
Troubleshooting Steps:
-
Strict Temperature Control: Maintain a consistent and low storage temperature. While refrigeration at 2-8°C is recommended, for very long-term storage, consider storage at -20°C.[2] Avoid repeated freeze-thaw cycles.
-
pH Neutrality: Ensure that the storage container is clean and free of any acidic or basic residues. If the compound has been handled, ensure all equipment was properly neutralized.
-
Minimize Headspace: Transfer the sample to a smaller vial to minimize the headspace, which can reduce the potential for reactions in the vapor phase.
-
Solvent Effects: If the alcohol is stored in a solvent, the polarity of the solvent can influence the rate of isomerization. While specific data for this compound is limited, non-polar solvents are generally preferred for storing unsaturated compounds to minimize isomerization.
-
Issue 3: Appearance of unknown peaks in the gas chromatogram during purity analysis.
-
Question: I am analyzing my stored this compound using GC-MS and I see several new, unidentified peaks. What are these and what do they indicate?
-
Answer: The appearance of new peaks in your chromatogram is a strong indicator of degradation. For this compound, these are likely oxidation or polymerization products. Common degradation products of allylic alcohols include aldehydes, ketones, and hydroperoxides.
Troubleshooting Steps:
-
Review Storage Conditions: Immediately review your storage protocol against the recommendations for temperature, atmosphere, and light protection.
-
Characterize Degradation Products: Use the mass spectra from your GC-MS analysis to tentatively identify the degradation products. Common fragments for oxidation products would include those corresponding to carbonyl groups.
-
Implement Preventative Measures: If degradation is confirmed, implement the use of an inert atmosphere and consider the addition of an antioxidant like BHT for future storage.
-
Purity Check Before Use: Always perform a purity check of your this compound sample before use in an experiment, especially after prolonged storage.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C for short-term storage.[3] -20°C for long-term storage. | Reduces the rate of chemical reactions, including oxidation and isomerization. |
| Atmosphere | Inert atmosphere (Argon or Nitrogen) | Minimizes contact with oxygen, a key reactant in autoxidation. |
| Light | Protection from light (Amber vial or wrapped container) | Light can act as a catalyst for both oxidation and isomerization. |
| Container | Tightly sealed glass container with a PTFE-lined cap | Prevents oxygen ingress and contamination. |
| Additives | Consider adding 0.01% - 0.1% (w/w) BHT | BHT is an antioxidant that scavenges free radicals, inhibiting autoxidation.[4][5] |
Experimental Protocols
Protocol 1: Procedure for Adding BHT to this compound for Storage
-
Objective: To prepare a stabilized solution of this compound for long-term storage.
-
Materials:
-
This compound
-
Butylated Hydroxytoluene (BHT)
-
Anhydrous ethanol (or another suitable solvent in which both the alcohol and BHT are soluble)
-
Volumetric flasks and pipettes
-
Amber glass storage vials with PTFE-lined caps
-
Inert gas source (Argon or Nitrogen)
-
-
Procedure:
-
Prepare a BHT Stock Solution:
-
Accurately weigh a small amount of BHT.
-
Dissolve the BHT in a minimal amount of anhydrous ethanol to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
-
Calculate the Required Volume of BHT Stock:
-
Determine the mass of your this compound sample.
-
Calculate the volume of the BHT stock solution needed to achieve the desired final concentration (e.g., 0.1% w/w).
-
Example Calculation: For a 10 g sample of this compound and a target BHT concentration of 0.1%, you would need 10 mg of BHT. If your stock solution is 10 mg/mL, you would add 1 mL of the stock solution.
-
-
Addition of BHT:
-
Add the calculated volume of the BHT stock solution to the this compound.
-
Gently swirl the mixture to ensure homogeneity.
-
-
Inert Gas Purging and Storage:
-
Transfer the stabilized solution to a clean, dry amber glass vial.
-
Purge the headspace of the vial with a gentle stream of argon or nitrogen for 30-60 seconds.
-
Immediately and tightly seal the vial with a PTFE-lined cap.
-
Store the vial at the recommended temperature (2-8°C or -20°C).
-
-
Protocol 2: GC-MS Method for Purity Analysis of this compound
-
Objective: To determine the purity of this compound and identify potential degradation products.
-
Instrumentation and Columns:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS).
-
Column: A polar capillary column, such as a DB-WAX or HP-INNOWax (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating alcohols and their oxidation products.
-
-
GC-MS Parameters:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 220°C at a rate of 10°C/min.
-
Hold: Hold at 220°C for 5 minutes.
-
-
MS Transfer Line Temperature: 250°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 35-350.
-
-
Sample Preparation:
-
Dilute a small aliquot of the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 100 µg/mL.
-
-
Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS.
-
Acquire the data.
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Analyze any additional peaks by comparing their mass spectra to a library (e.g., NIST) to tentatively identify degradation products.
-
Quantify the purity by calculating the peak area percentage of this compound relative to the total peak area.
-
Mandatory Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Recommended workflow for the storage of this compound.
References
- 1. Final report on the safety assessment of BHT(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Biochemical Assay Reagents | 928-91-6 | Invivochem [invivochem.com]
- 3. (Z)-4-hexen-1-ol, 928-91-6 [thegoodscentscompany.com]
- 4. Butylated Hydroxytoluene (BHT) in Personal Care and Cosmetics [periodical.knowde.com]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Technical Support Center: Optimizing Electroantennography (EAG) Recordings for cis-4-Hexen-1-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the signal-to-noise ratio (SNR) in electroantennography (EAG) recordings, with a specific focus on the volatile organic compound cis-4-Hexen-1-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step to ensure a high signal-to-noise ratio in my EAG recordings?
A1: The most critical initial step is to establish a stable and low-noise recording environment. This involves minimizing electrical interference by using a Faraday cage, ensuring all equipment is connected to a common ground, and isolating the setup from vibrations with an anti-vibration table.[1][2] A stable baseline is the foundation for resolving small signals from background noise.
Q2: My EAG baseline is constantly drifting. What are the common causes and solutions?
A2: Baseline drift in EAG recordings is a frequent issue that can obscure responses. Common causes include:
-
Electrode Instability: Polarization of electrodes or changes in the electrolyte composition. Allow electrodes and the antennal preparation to stabilize for several minutes before recording and use fresh saline solution.[1]
-
Preparation Viability: The physiological state of the antenna can change over time. Ensure you are using healthy insects and fresh preparations.
-
Environmental Factors: Fluctuations in temperature and humidity can affect the electrical properties of the preparation. Maintain a stable environment and use a humidified air stream over the antenna.[1]
-
Poor Grounding: Inadequate grounding can introduce low-frequency noise and drift. Ensure all components are properly grounded to a single point.[1][2]
Q3: I am not getting any response, or the response to this compound is very weak. What should I check?
A3: A weak or absent signal can stem from several factors:
-
Antennal Health: The insect may be unhealthy, or the antenna could have been damaged during preparation. Use healthy, robust insects.
-
Electrode Contact: Poor contact between the electrodes and the antenna will significantly reduce the signal. Ensure a good connection using an appropriate amount of conductive gel or saline solution.[3]
-
Stimulus Delivery: Check for any blockages in the stimulus delivery pathway. Ensure the puff of odorant is effectively reaching the antenna.
-
Stimulus Concentration: The concentration of this compound may be too low to elicit a strong response. Prepare a fresh dilution and consider testing a range of concentrations.
Q4: My EAG responses to the same concentration of this compound are highly variable. How can I improve reproducibility?
A4: Inconsistent responses can invalidate your results. To improve reproducibility:
-
Prevent Antennal Fatigue: Avoid repeated stimulation in quick succession. Allow sufficient time (at least 1 minute) between puffs for the antennal receptors to recover.[4]
-
Consistent Stimulus Delivery: Use a precise stimulus controller to ensure that the duration and volume of the odor puff are the same for each trial.
-
Stable Airflow: Maintain a constant and gentle humidified airflow over the antenna to prevent it from drying out and to clear the stimulus after each puff.
Troubleshooting Guides
Issue 1: High Background Noise
-
Symptom: The baseline on your recording is thick and "fuzzy," making it difficult to discern small EAG responses.
-
Possible Causes & Solutions:
| Cause | Solution |
| Electromagnetic Interference | Place the entire EAG setup inside a Faraday cage and ensure the cage is properly grounded.[1][2] Turn off any unnecessary electrical equipment in the vicinity. |
| Ground Loops | Implement a "star" grounding configuration where all equipment grounds connect to a single, common point.[1][2] |
| Unstable Electrodes | Use high-quality Ag/AgCl electrodes and ensure they are properly chlorided. Use fresh saline solution in your electrodes for each experiment. |
| Mechanical Vibrations | Place the setup on an anti-vibration table.[1] |
Issue 2: Low Signal Amplitude
-
Symptom: The recorded EAG responses are very small, even at high concentrations of this compound.
-
Possible Causes & Solutions:
| Cause | Solution |
| Poor Electrode Contact | Ensure a good seal between the electrodes and the antenna. For glass capillary electrodes, ensure the tip diameter is appropriate for the antenna size.[5] |
| Damaged Antenna | Handle the antenna with extreme care during preparation. Visually inspect the antenna under a microscope for any signs of damage. |
| Incorrect Saline Composition | Use an insect saline recipe that is appropriate for the species you are working with.[3] |
| Low Amplifier Gain | Check the gain settings on your amplifier. While increasing the gain can amplify the signal, be aware that it will also amplify the noise. |
Quantitative Data Tables
Table 1: Improvement of Signal-to-Noise Ratio (SNR) with Multiple Antennae in Series
Connecting multiple antennae in series can significantly increase the amplitude of the EAG response with a less proportional increase in noise, thereby improving the SNR.
| Number of Antennae (in Series) | Relative EAG Amplitude Increase | Relative Noise Level Increase | Signal-to-Noise Ratio (S/N) Improvement |
| 1 | 1x | 1x | Baseline |
| 2 | ~1.8x | ~1.2x | Significant Improvement |
| 3 | ~2.5x | ~1.4x | Further Improvement |
| 4 | ~3.0x | ~1.5x | ~50% improvement compared to a single antenna |
Data synthesized from studies on Helicoverpa zea and may vary between species.[6][7][8]
Table 2: Comparison of Common Electrode Types for EAG Recordings
| Electrode Type | Advantages | Disadvantages | Best For |
| Ag/AgCl Pellet Electrodes | Stable, low noise, reusable. | Require regular re-chloriding. | General purpose EAG, low-frequency recordings. |
| Glass Capillary Electrodes | Can be pulled to a specific tip diameter to fit the antenna, good contact. | Fragile, can be difficult to make consistently, requires filling with saline. | Precise recordings from various antenna sizes. |
| Tungsten Electrodes | Very durable, sharp tip for easy insertion. | Can have higher noise levels compared to Ag/AgCl, potential for polarization. | Recordings requiring durable electrodes, such as from larger insects. |
Table 3: General Guidelines for Filter Settings in EAG Recordings
Appropriate filter settings are crucial for removing noise without distorting the EAG signal.
| Filter Type | Typical Frequency Range | Purpose |
| High-Pass Filter | 0.1 - 1 Hz | Removes slow baseline drift. |
| Low-Pass Filter | 30 - 100 Hz | Removes high-frequency noise (e.g., from electrical equipment). |
| Notch Filter | 50 or 60 Hz | Specifically removes power line interference.[9] |
Optimal settings should be determined empirically for each specific setup.
Experimental Protocols
Protocol 1: Preparation of this compound Stimulus
-
Stock Solution: Prepare a 1 M stock solution of this compound in a high-purity solvent such as hexane or paraffin oil.
-
Serial Dilutions: Perform serial dilutions of the stock solution to create a range of concentrations to test (e.g., 10⁻⁵ M, 10⁻⁴ M, 10⁻³ M, 10⁻² M).
-
Stimulus Cartridge Preparation:
-
Cut a small piece of filter paper (e.g., 1 cm x 2 cm).
-
Apply a known volume (e.g., 10 µL) of the desired this compound dilution onto the filter paper.
-
Allow the solvent to evaporate for a few seconds.
-
Insert the filter paper into a Pasteur pipette or a dedicated stimulus cartridge.
-
-
Control: Prepare a control cartridge with filter paper and solvent only.
Protocol 2: EAG Recording Procedure for a Moth Antenna
-
Antenna Preparation:
-
Anesthetize a healthy moth (e.g., by chilling on ice for 1-2 minutes).
-
Carefully excise one antenna at the base using fine scissors.
-
Immediately mount the antenna between the two electrodes. The recording electrode is placed at the distal end of the antenna, and the reference electrode is placed at the basal end. A small amount of conductive gel or saline can be used to ensure good contact.
-
-
Setup and Stabilization:
-
Place the mounted antenna in the path of a continuous, humidified air stream (e.g., 0.5 L/min).
-
Position the outlet of the stimulus delivery tube approximately 1 cm from the antenna.
-
Allow the preparation to stabilize for at least 5 minutes, monitoring the baseline for drift.
-
-
Recording:
-
Begin recording the baseline signal.
-
Present the control (solvent only) puff to check for any mechanical response from the antenna.
-
Present the this compound stimulus by delivering a puff of air (e.g., 0.5 seconds) through the stimulus cartridge.
-
Record the resulting depolarization of the antenna. The amplitude of the response is measured in millivolts (mV).
-
Allow a recovery period of at least 1 minute between subsequent stimuli.
-
Present stimuli in order of increasing concentration to avoid adaptation.
-
After testing the compound, present the control again to ensure the baseline has not significantly changed.
-
Mandatory Visualizations
Caption: A troubleshooting workflow for diagnosing and resolving low signal-to-noise ratio in EAG recordings.
References
- 1. Reducing Interference During Electrophysiology Recording Sessions [kontex.io]
- 2. Grounding Guide - NPI Electronic [npielectronic.com]
- 3. benchchem.com [benchchem.com]
- 4. Electrophysiological Measurements from a Moth Olfactory System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ockenfels-syntech.com [ockenfels-syntech.com]
- 6. Improvement of signal-to-noise ratio in electroantennogram responses using multiple insect antennae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ento.psu.edu [ento.psu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Influence of High Pass Filter Settings on Motor Evoked Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Gas Chromatography (GC) Analysis of cis-4-Hexen-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the gas chromatography (GC) analysis of cis-4-Hexen-1-ol.
Troubleshooting Guide
This section addresses common issues encountered during the GC analysis of this compound in a question-and-answer format, offering specific solutions to overcome these challenges.
Question: My this compound peak is exhibiting significant tailing. What is the most likely cause and how can I fix it?
Answer: Peak tailing for polar analytes like this compound is most commonly caused by unwanted interactions with active sites within the GC system. These active sites, often acidic silanol groups on the surface of the inlet liner, glass wool, or the column itself, can form hydrogen bonds with the hydroxyl group of your analyte, leading to poor peak shape.[1]
Here’s a systematic approach to troubleshoot and resolve peak tailing:
-
Inlet Maintenance: The inlet is a primary source of active sites.
-
Column Conditioning and Care: Over time, the stationary phase of the column can degrade, exposing active sites.
-
Solution: Condition the column according to the manufacturer's instructions to remove contaminants and re-establish an inert surface. If tailing persists, trimming the first 15-30 cm from the front of the column can remove non-volatile residues. For older or heavily used columns, replacement may be necessary.[1]
-
-
Optimize GC Method Parameters: Sub-optimal GC conditions can exacerbate peak tailing.
-
Injector Temperature: A temperature that is too low can lead to slow volatilization and band broadening. Ensure the injector temperature is high enough for flash vaporization, typically starting around 250°C.[1]
-
Carrier Gas Flow Rate: An incorrect flow rate can reduce separation efficiency. Verify that the flow rate is appropriate for your column's internal diameter (typically 1-2 mL/min for 0.25-0.32 mm i.d. columns).[1]
-
-
Chemical Derivatization: If the above steps do not resolve the issue, the most robust solution is to chemically modify the polar hydroxyl group of this compound.
-
Solution: Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst, will convert the alcohol to a less polar and more volatile trimethylsilyl (TMS) ether. This significantly reduces interactions with active sites, resulting in sharper, more symmetrical peaks.[1][3]
-
Question: I am observing extraneous peaks (interference) in my chromatogram when analyzing this compound in a complex matrix like wine or plant volatiles. How can I identify and eliminate these interferences?
Answer: Interference from matrix components is a common challenge in the analysis of complex samples. These interfering compounds can co-elute with this compound, leading to inaccurate quantification.
-
Sample Preparation and Cleanup: The most effective way to deal with matrix interference is to remove the interfering compounds before injection.
-
Solid-Phase Extraction (SPE): This technique can be used to selectively isolate this compound from the sample matrix.
-
Headspace Analysis (HS-SPME): For volatile compounds like this compound in liquid or solid samples (e.g., beverages, plant material), headspace solid-phase microextraction (HS-SPME) is highly effective. This technique samples the vapor phase above the sample, leaving non-volatile matrix components behind.[4][5]
-
-
GC Column Selection: Choosing a column with a different selectivity can resolve the co-elution of this compound and interfering peaks.
-
Solution: If you are using a non-polar column (e.g., DB-5ms), consider switching to a more polar column, such as a WAX column (polyethylene glycol phase). The different interaction mechanisms of the polar stationary phase can alter the elution order and separate the interfering compounds from your analyte of interest.[6][7]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): Using a mass spectrometer as a detector provides an additional dimension of separation based on the mass-to-charge ratio of the ions.
-
Solution: Even if two compounds co-elute chromatographically, they can often be distinguished by their unique mass spectra. By extracting the ion chromatogram for a specific ion characteristic of this compound, you can obtain a clean peak for quantification, free from interference.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the best type of GC column for analyzing this compound?
A1: The choice of column depends on the sample matrix and the potential for interfering compounds.
-
For general-purpose analysis and when analyzing relatively clean samples, a mid-polarity column like a DB-624 or a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms) can be used.
-
For complex matrices where co-elution with other polar compounds is a concern, a highly polar WAX (polyethylene glycol) column is recommended. These columns provide a different selectivity and can better resolve alcohols from other volatile and semi-volatile compounds.[6][7]
Q2: What are typical GC method parameters for the analysis of this compound?
A2: The following table provides a good starting point for method development. These parameters may need to be optimized for your specific instrument and application.
| Parameter | Recommended Setting |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temperature of 40°C (hold for 3 min), ramp at 5°C/min to 165°C, then ramp at 10°C/min to 240°C (hold for 7 min)[9] |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 250 °C (FID) or as per MS manufacturer's recommendation |
Q3: Is derivatization necessary for the analysis of this compound?
A3: While this compound can be analyzed directly, derivatization is highly recommended to improve peak shape and sensitivity, especially at low concentrations. The polar hydroxyl group can cause significant peak tailing due to interactions with active sites in the GC system. Converting it to a less polar silyl ether via derivatization minimizes these interactions, leading to sharper, more symmetrical peaks and more accurate quantification.[1][3]
Q4: How can I improve the sensitivity of my this compound analysis?
A4: To improve sensitivity and achieve lower limits of detection (LOD) and quantification (LOQ), consider the following:
-
Sample Pre-concentration: Techniques like headspace solid-phase microextraction (HS-SPME) not only clean up the sample but also concentrate the analytes from the headspace, leading to a stronger signal.
-
Derivatization: As mentioned, derivatization can lead to sharper peaks, which in turn increases the peak height and improves the signal-to-noise ratio.
-
Use of a Mass Spectrometer (MS) in Selected Ion Monitoring (SIM) Mode: An MS detector in SIM mode is significantly more sensitive than in full scan mode. By monitoring only a few characteristic ions for this compound, the signal-to-noise ratio can be dramatically improved.
Experimental Protocols
Protocol 1: Silylation of this compound for Improved GC Analysis
This protocol describes the derivatization of this compound to its trimethylsilyl (TMS) ether to improve peak shape and reduce tailing.
Materials:
-
Sample containing this compound, dried and dissolved in an aprotic solvent (e.g., hexane or dichloromethane).
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Anhydrous pyridine (optional, as a catalyst).
-
GC vials with caps.
-
Heating block or oven.
Procedure:
-
Pipette a known volume of the sample solution into a GC vial. If the sample is concentrated, evaporate the solvent under a gentle stream of nitrogen.
-
Add the silylating reagent. A common starting point is to add 100 µL of BSTFA + 1% TMCS for every 100 µL of sample extract. Ensure a molar excess of the silylating reagent to the active hydrogens in the sample.[1]
-
Tightly cap the vial and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven to facilitate the reaction.[1]
-
Allow the vial to cool to room temperature before injection into the GC.
Protocol 2: GC Method Validation Parameters
For quantitative analysis, it is crucial to validate the GC method. The following table outlines the key validation parameters and their typical acceptance criteria, based on ICH guidelines.[10]
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interfering peaks at the retention time of this compound in a blank matrix. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (R²) ≥ 0.995 for a calibration curve with at least 5 concentration levels. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 80-120% for spiked samples at three different concentration levels.[11] |
| Precision (Repeatability) | The precision under the same operating conditions over a short interval of time. | Relative Standard Deviation (RSD) ≤ 15% for replicate injections of the same sample.[11] |
| Precision (Intermediate) | The precision within-laboratory variations: different days, different analysts, different equipment, etc. | RSD ≤ 20% for analyses conducted under different conditions. |
| Robustness | The capacity of a method to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with small variations in parameters like flow rate, oven temperature ramp, etc.[10] |
Data Presentation
Table 1: Comparison of Retention Times for Hexene Isomers on Different GC Columns
The retention time of an analyte is dependent on the column's stationary phase. The following table provides an example of the relative retention times of hexene isomers on non-polar and polar columns. While specific data for this compound is not provided, the elution order of these related compounds illustrates the effect of column polarity on separation.
| Isomer | Boiling Point (°C) | Expected Elution Order (Non-polar column) | Relative Retention Time (Polar Column - e.g., WAX) |
| 1-Hexene | 63.5 | 1 | Shorter |
| (Z)-3-Hexene | 66.4 | 2 | Intermediate |
| (E)-3-Hexene | 67.1 | 3 | Intermediate |
| (E)-2-Hexene | 67.9 | 4 | Longer |
| (Z)-2-Hexene | 68.8 | 5 | Longer |
Data adapted from comparative studies of hexene isomers.[1] On a non-polar column, elution is primarily based on boiling point. On a polar column, interactions with the stationary phase become more significant, which can alter the elution order and improve the separation of isomers.
Table 2: Illustrative Improvement in Peak Asymmetry after Derivatization
Derivatization significantly improves the peak shape of polar analytes like alcohols. The following table provides a hypothetical comparison of the peak asymmetry factor for an alcohol before and after silylation.
| Analyte | Condition | Peak Asymmetry Factor (As) |
| This compound | Underivatized | > 2.0 (significant tailing) |
| This compound-TMS | Derivatized | 1.0 - 1.2 (symmetrical peak) |
The peak asymmetry factor is typically calculated at 10% of the peak height. A value of 1.0 indicates a perfectly symmetrical Gaussian peak.[1]
Visualizations
Caption: Troubleshooting workflow for peak tailing in this compound analysis.
Caption: Strategies for mitigating matrix interference in this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. myfoodresearch.com [myfoodresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Electrophysiological Response of Insects to cis-3-Hexen-1-ol and cis-4-Hexen-1-ol: A Data-Driven Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrophysiological responses of insects to two isomeric hexenols: cis-3-Hexen-1-ol and cis-4-Hexen-1-ol. The information presented is based on available experimental data from published studies.
Introduction
cis-3-Hexen-1-ol, often referred to as leaf alcohol, is a common green leaf volatile (GLV) released by plants upon damage. It is a well-documented semiochemical that elicits strong and consistent electrophysiological and behavioral responses in a wide variety of insect species, often acting as an attractant for herbivores and a repellent or attractant for their natural enemies.[1] In contrast, a comprehensive review of existing literature reveals a significant data gap concerning the electrophysiological response of insects to this compound. While cis-3-Hexen-1-ol is a frequent subject of study in insect chemical ecology, research on the sensory perception of this compound by insects is notably absent in the available scientific literature.
This guide, therefore, focuses on summarizing the electrophysiological data for cis-3-Hexen-1-ol and provides a standardized experimental protocol that can be adapted for future comparative studies, including the investigation of this compound.
Data Presentation: Electrophysiological Responses to Hexenols
As no direct comparative studies between cis-3-Hexen-1-ol and this compound were identified, this section presents a summary of electroantennogram (EAG) response data for cis-3-Hexen-1-ol from various insect species. EAG is a technique that measures the summated electrical potential from the entire antenna in response to an odorant stimulus, providing a measure of the overall olfactory sensitivity.
Table 1: Summary of Insect Electroantennogram (EAG) Responses to cis-3-Hexen-1-ol
| Insect Species | Sex | EAG Response (mV, mean ± SE) | Notes |
| Athetis dissimilis | Male | 1.30 ± 0.10 | Among the highest responses to 61 host plant volatiles tested.[2] |
| Athetis dissimilis | Female | Weaker than males | - |
| Monolepta signata | Female | Elicited significant responses in mixtures | Part of mixtures that elicited responses greater than 1.905 mV.[3] |
| Monolepta signata | Male | Elicited significant responses in mixtures | Part of mixtures that elicited strong responses.[3] |
| Drosophila melanogaster | Male | Normalized response of 1 | Used as a standard for normalizing responses to other compounds.[4] |
| Heliothis virescens | Male | Normalized response of 1 | Used as a standard for normalizing responses to other compounds.[4] |
| Helicoverpa zea | Male | Normalized response of 1 | Used as a standard for normalizing responses to other compounds.[4] |
| Ostrinia nubilalis | Male | Normalized response of 1 | Used as a standard for normalizing responses to other compounds.[4] |
| Microplitis croceipes | Female | Normalized response of 1 | Used as a standard for normalizing responses to other compounds.[4] |
Note: No comparable electrophysiological data for this compound was found in the reviewed literature.
Experimental Protocols
The following are detailed methodologies for two key electrophysiological techniques used to assess insect olfactory responses. These protocols are generalized from multiple sources and can be adapted to compare the effects of cis-3-Hexen-1-ol and this compound.
Electroantennography (EAG)
EAG is used to measure the overall antennal response to a volatile compound.
a. Insect Preparation:
-
An adult insect is immobilized, often by restraining it in a pipette tip with the head protruding.
-
The head is fixed using dental wax or a similar adhesive to prevent movement.
-
The antennae are carefully positioned and held in place with fine supports.
b. Electrode Placement:
-
A glass capillary microelectrode filled with a saline solution (e.g., Ringer's solution) is used as the recording electrode. The tip of this electrode is placed in contact with the distal end of the antenna.
-
A second glass capillary microelectrode, the reference electrode, is inserted into the insect's head or compound eye.
c. Stimulus Delivery:
-
Solutions of the test compounds (cis-3-Hexen-1-ol and this compound) are prepared in a high-purity solvent like hexane or paraffin oil at various concentrations.
-
A small piece of filter paper is impregnated with a known volume of the test solution and placed inside a Pasteur pipette.
-
A purified and humidified air stream is continuously passed over the antenna through a delivery tube.
-
The Pasteur pipette containing the odorant is inserted into a hole in the main delivery tube, and a puff of air is passed through it to deliver the stimulus into the continuous air stream.
d. Data Recording and Analysis:
-
The potential difference between the recording and reference electrodes is amplified and recorded using a specialized software.
-
The amplitude of the negative voltage deflection in response to the stimulus is measured in millivolts (mV).
-
Responses are typically normalized by subtracting the response to a solvent control.
Single Sensillum Recording (SSR)
SSR allows for the measurement of action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensillum, providing a much finer resolution of olfactory coding.[5][6][7]
a. Insect Preparation:
-
The insect is mounted and restrained as described for EAG.
-
The antenna is stabilized to minimize movement, often on a coverslip with the sensilla of interest oriented upwards.[8]
b. Electrode Placement:
-
A sharp tungsten microelectrode or a fine-tipped glass capillary electrode serves as the recording electrode. Under high magnification, this electrode is carefully inserted through the cuticle at the base of a single sensillum.[6]
-
A reference electrode is placed in the insect's eye or another part of the body.[5]
c. Stimulus Delivery:
-
Stimulus delivery is similar to the EAG method, ensuring a precise and timed puff of the odorant over the antenna.
d. Data Recording and Analysis:
-
The extracellular action potentials (spikes) from the OSNs within the sensillum are recorded.
-
Spike frequency (spikes per second) is the primary measure of the neuronal response.
-
The spontaneous firing rate of the neuron is recorded before the stimulus, and the change in firing rate during and after the stimulus is quantified.
-
Spike sorting software can be used to distinguish the responses of different neurons if multiple OSNs are present in the sensillum.[5]
Mandatory Visualization
Caption: Workflow for insect electrophysiological recording.
Signaling Pathway
The detection of odorants like cis-3-Hexen-1-ol in insects is a complex process that begins at the peripheral olfactory organs, primarily the antennae.
Caption: Generalized insect olfactory signaling pathway.
-
Odorant Entry: Volatile molecules enter the sensilla on the insect's antenna through pores in the cuticle.
-
Binding to OBPs: Inside the sensillum lymph, odorant molecules bind to Odorant Binding Proteins (OBPs).
-
Receptor Activation: The OBP-odorant complex transports the odorant to an Odorant Receptor (OR) complex located on the dendritic membrane of an Olfactory Sensory Neuron (OSN). Insect ORs typically function as ligand-gated ion channels.[9]
-
Signal Transduction: Binding of the odorant to the OR causes a conformational change, leading to the opening of an ion channel.
-
Neuronal Firing: The influx of ions depolarizes the neuron's membrane, generating action potentials (spikes) that travel down the axon of the OSN.
-
Brain Processing: The signal is transmitted to the antennal lobe, the primary olfactory center in the insect brain, for further processing.
Conclusion
The available scientific literature robustly demonstrates that cis-3-Hexen-1-ol is a potent olfactory stimulus for a diverse range of insect species, consistently eliciting significant electrophysiological responses. In contrast, there is a clear absence of research on the electrophysiological effects of its isomer, this compound. This highlights a significant knowledge gap and an opportunity for novel research. The experimental protocols and workflow provided in this guide offer a standardized framework for conducting direct comparative studies. Such research would be invaluable for elucidating the structure-activity relationships of C6 green leaf volatiles in insect olfactory systems and could have significant implications for the development of novel attractants and repellents for pest management and for a deeper understanding of insect-plant interactions.
References
- 1. cis-3-Hexen-1-ol - Wikipedia [en.wikipedia.org]
- 2. Electroantennographic response and odorant-binding protein expression alterations induced by host plant volatiles in Athetis dissimilis (Hampson) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plant Volatile Organic Compounds Attractive to Monolepta signata (Olivier) [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single sensillum recording - Wikipedia [en.wikipedia.org]
- 7. Using Single Sensillum Recording to Detect Olfactory Neuron Responses of Bed Bugs to Semiochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of cis-4-Hexen-1-ol from Diverse Plant Origins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of cis-4-Hexen-1-ol, a volatile organic compound with significant applications in the flavor, fragrance, and agricultural industries. While direct comparative studies on the yield and purity of this compound from different plant sources are limited in publicly available research, this document synthesizes existing data on the presence of its closely related isomers, primarily cis-3-hexen-1-ol, in various plants. This analysis serves as a foundational reference for researchers interested in the natural sourcing and potential applications of this and other related "green leaf volatiles" (GLVs).
Introduction to this compound and its Significance
This compound belongs to a class of C6 alcohols known as green leaf volatiles, which are characteristic of the aroma of freshly cut grass and green leaves.[1] These compounds are biosynthesized in plants through the lipoxygenase (LOX) pathway in response to tissue damage. Beyond their sensory properties, GLVs play crucial roles in plant defense, acting as signaling molecules to attract predators of herbivores and exhibiting antimicrobial properties.[2][3] The unique chemical structure of this compound also makes it a valuable precursor in the synthesis of various pharmaceutical and agrochemical compounds.
Data Presentation: Abundance of Hexenol Derivatives in Various Plant Sources
The following table summarizes the reported presence of hexenol derivatives, primarily cis-3-hexen-1-ol and other isomers, in a selection of plant species. The data is compiled from various studies employing headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). It is important to note that the relative abundance of these compounds can be influenced by factors such as cultivar, geographical origin, processing methods, and the specific analytical techniques employed.
| Plant Source | Scientific Name | Hexenol Derivative(s) Identified | Method of Analysis | Reference |
| Tea Leaves | Camellia sinensis | (Z)-3-hexen-1-ol, (E)-2-hexen-1-ol | HS-SPME-GC-MS | [4][5] |
| Albino Tea Flowers | Camellia sinensis (Albino Cultivars) | 3-Hexen-1-ol | HS-SPME-GC-MS | [4] |
| Plum Fruit | Prunus salicina | (Z)-3-hexen-1-ol acetate, (E)-2-hexen-1-ol, (Z)-2-hexen-1-ol acetate | HS-SPME-GC-MS | [6] |
| Peach Fruit | Prunus persica | (E)-2-hexenol | TD-GC×GC-ToF-MS | [7] |
| Cotton Leaves | Gossypium hirsutum | trans-2-hexen-1-ol, (Z)-3-hexen-1-ol | GC-MS | [3] |
| Corn Leaves | Zea mays | (Z)-3-hexen-1-ol | GC-MS | [3] |
| Tobacco | Nicotiana tabacum | cis-3-hexen-1-ol | Not Specified | [3] |
Experimental Protocols
The following section details a generalized methodology for the extraction and analysis of this compound and other volatile compounds from plant materials, based on the prevalent use of HS-SPME/GC-MS in the cited literature.
Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Plant Volatiles
1. Sample Preparation:
-
Fresh plant material (e.g., leaves, fruits) is collected and immediately processed to prevent the loss of volatile compounds.
-
A known weight of the plant material (typically 1-5 grams) is placed in a headspace vial (e.g., 20 mL).
-
For solid samples, a small amount of a salt solution (e.g., NaCl) may be added to increase the volatility of the analytes.
-
The vial is hermetically sealed with a PTFE/silicone septum.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
The sealed vial is incubated at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 30 minutes) to allow the volatile compounds to equilibrate in the headspace.
-
An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the vial for a defined period (e.g., 30-60 minutes) to adsorb the volatile analytes.
-
After extraction, the SPME fiber is withdrawn and immediately inserted into the injection port of the gas chromatograph.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Injector: The volatile compounds are thermally desorbed from the SPME fiber in the hot GC injection port (e.g., 250°C) in splitless mode.
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms, HP-5ms) is typically used for the separation of the volatile compounds.
-
Oven Temperature Program: A programmed temperature gradient is applied to the GC oven to separate the compounds based on their boiling points and affinities for the stationary phase. A typical program might start at 40°C, hold for a few minutes, and then ramp up to 250°C at a rate of 5-10°C/min.
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
-
Mass Spectrometer: The separated compounds are ionized (typically by electron impact ionization at 70 eV) and fragmented. The mass spectrometer scans a specific mass-to-charge (m/z) range (e.g., 35-550 amu).
-
Identification and Quantification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and with entries in mass spectral libraries (e.g., NIST, Wiley). Quantification can be performed using an internal standard method.
Mandatory Visualization
References
- 1. chemimpex.com [chemimpex.com]
- 2. Recent Advances in Volatiles of Teas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plant Volatile Organic Compounds Attractive to Monolepta signata (Olivier) [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Fruit volatilome profiling through GC × GC-ToF-MS and gene expression analyses reveal differences amongst peach cultivars in their response to cold storage - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity of Insect Olfactory Receptors to Green Leaf Volatiles: A Focus on C6 Alcohols
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The intricate world of insect olfaction plays a pivotal role in behaviors critical for survival, including foraging, mating, and oviposition. A key class of chemical cues insects rely on are Green Leaf Volatiles (GLVs), which are C6 compounds released by plants upon damage. This guide provides a comparative overview of the cross-reactivity of insect olfactory receptors (ORs) to a specific subset of these GLVs: C6 alcohols, with a particular interest in cis-4-Hexen-1-ol and its structural isomers. Understanding the specificity and sensitivity of insect ORs to these compounds is crucial for the development of novel and effective pest management strategies.
While direct experimental data on the interaction of insect olfactory receptors with this compound is limited in the current body of scientific literature, extensive research on the closely related isomer, cis-3-hexen-1-ol, and other C6 GLV alcohols provides valuable insights into the likely cross-reactivity profiles of relevant insect ORs. This guide synthesizes available data on these related compounds to offer a comparative framework.
Quantitative Comparison of Olfactory Receptor Responses to C6 Green Leaf Volatiles
The following table summarizes the responses of various insect olfactory receptors to C6 green leaf alcohols. The data is compiled from studies utilizing heterologous expression systems and electrophysiological recording techniques. The responses highlight the diverse tuning of insect ORs to these ecologically significant compounds.
| Insect Species | Olfactory Receptor | Odorant | Response Metric | Response Magnitude | Reference |
| Drosophila melanogaster | Or10a | trans-2-hexen-1-ol | Calcium Imaging (ΔF/F) | Significant response at 10⁻² dilution | [1] |
| Drosophila melanogaster | Or13a | 1-hexanol | Calcium Imaging (ΔF/F) | Significant response | [2] |
| Drosophila melanogaster | Or13a | cis-3-hexen-1-ol | Calcium Imaging (ΔF/F) | Smaller or undetectable response compared to 1-hexanol | [2] |
| Ips typographus | ItypOR5 | C6 GLV alcohols | Calcium Imaging (ΔF/F) | Strong response | [3] |
| Hylobius abietis | HabiOR4 | C6 GLV alcohols | Calcium Imaging (ΔF/F) | Strong response | [3] |
| Dendroctonus ponderosae | DponOR9 | C6 GLV alcohols | Calcium Imaging (ΔF/F) | Strong response | [3] |
| Liliomyza sativae | - | cis-3-hexenol | Electroantennogram (EAG) | High amplitude, similar to other C6 alcohols | [4] |
| Melanoplus sanguinipes | - | cis-3-hexenol | Electroantennogram (EAG) | Similar response to other C6 alcohols | [4] |
Note: The lack of specific data for this compound underscores a gap in the current research landscape and presents an opportunity for future investigation. The reactivity to cis-3-hexen-1-ol and other C6 alcohols suggests that insect ORs tuned to GLVs are potential candidates for interaction with this compound.
Experimental Protocols
The functional characterization of insect olfactory receptors and the determination of their ligand specificities are primarily achieved through a combination of molecular and electrophysiological techniques.
Heterologous Expression of Olfactory Receptors
This is a common in vitro method to deorphanize olfactory receptors by expressing them in a host system that lacks native odorant receptors.
-
Host Systems:
-
Xenopus oocytes: The OR of interest is co-expressed with the obligatory co-receptor, Orco. The response to odorants is measured as an inward current using the two-electrode voltage-clamp technique.[5][6]
-
Human Embryonic Kidney (HEK293) cells or Spodoptera frugiperda (Sf9) insect cells: Similar to the oocyte system, the OR and Orco are co-expressed. Odorant-induced receptor activation is typically measured via calcium imaging, where an increase in intracellular calcium concentration is detected by a fluorescent indicator.[2][7]
-
Drosophila melanogaster "empty neuron" system: The OR of interest is expressed in a Drosophila olfactory sensory neuron (OSN) that has had its endogenous OR gene removed. This in vivo system allows for the study of OR function in a more native cellular environment.[8]
-
-
General Workflow:
-
Cloning: The coding sequence of the target OR is cloned into an appropriate expression vector.
-
Transfection/Injection: The expression construct is introduced into the host cells or oocytes.
-
Expression: The cells are incubated to allow for the expression and membrane integration of the receptor proteins.
-
Functional Assay: The response of the expressed receptors to a panel of odorants is measured using the techniques described above.
-
Single Sensillum Recording (SSR)
SSR is an in vivo electrophysiological technique that measures the firing rate (action potentials) of individual olfactory sensory neurons housed within a single sensillum on an insect's antenna.[9][10][11][12][13]
-
Procedure:
-
Immobilization: The insect is immobilized, and the antenna is stabilized.
-
Electrode Placement: A recording electrode is inserted into the shaft of a single sensillum to make contact with the sensillum lymph, while a reference electrode is placed elsewhere on the insect's body (e.g., the eye).[9][10][11]
-
Odorant Stimulation: A controlled puff of a specific odorant is delivered to the antenna.
-
Data Acquisition: The changes in the neuron's firing rate in response to the odorant are recorded and analyzed.
-
Electroantennography (EAG)
EAG measures the summed electrical potential from all olfactory sensory neurons on an insect's antenna in response to an odorant stimulus. It provides a general overview of the antenna's sensitivity to a particular compound.[4][14][15][16][17]
-
Procedure:
-
Antenna Preparation: The antenna is excised from the insect.
-
Electrode Placement: Recording and reference electrodes are placed at the tip and the base of the antenna, respectively.
-
Odorant Delivery: A continuous stream of humidified air is passed over the antenna, into which a puff of the test odorant is injected.
-
Signal Recording: The resulting depolarization of the antennal neurons is recorded as a negative voltage deflection.
-
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the processes involved in insect olfaction and its study, the following diagrams have been generated using Graphviz.
Caption: Insect Olfactory Signaling Pathway.
Caption: Experimental Workflow for OR Deorphanization.
References
- 1. Olfactory Receptor Responses to Pure Odorants in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Roles of (Z)-3-hexenol in plant-insect interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deorphanization of an odorant receptor revealed new bioactive components for green mirid bug Apolygus lucorum (Hemiptera: Miridae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The structural basis of odorant recognition in insect olfactory receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Single sensillum recordings in the insects Drosophila melanogaster and Anopheles gambiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Single sensillum recording - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Using Single Sensillum Recording to Detect Olfactory Neuron Responses of Bed Bugs to Semiochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. peerj.com [peerj.com]
- 16. researchgate.net [researchgate.net]
- 17. ento.psu.edu [ento.psu.edu]
Unveiling the Biological Potential of cis-4-Hexen-1-ol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The exploration of novel bioactive compounds is a cornerstone of therapeutic innovation. Within the vast landscape of natural and synthetic molecules, derivatives of cis-4-Hexen-1-ol, a volatile organic compound found in various plants, present an intriguing yet underexplored area of research. This guide aims to provide a comparative overview of the current understanding of the biological activities of this compound derivatives, drawing upon available experimental data for structurally similar compounds to infer potential applications and guide future research.
Limited Direct Evidence for Biological Activity of this compound Derivatives
This lack of specific data necessitates a comparative approach, examining the biological activities of structurally related compounds, particularly cis-3-hexenyl esters, to extrapolate potential areas of interest for the biological screening of this compound derivatives.
Comparative Analysis with Structurally Similar Compounds
Given the structural similarity, it is plausible that derivatives of this compound may exhibit biological activities akin to their cis-3-hexenyl counterparts. The primary difference lies in the position of the double bond, which can influence the molecule's stereochemistry and interaction with biological targets.
Toxicological Profile of Related Esters
Safety and toxicological assessments of several cis-3-hexenyl esters provide a foundational understanding of their potential impact. This data, summarized in Table 1, can serve as a preliminary guide for evaluating the safety of analogous cis-4-hexenyl esters.
| Compound | Toxicological Endpoint | Value (mg/kg/day) | Species |
| cis-3-Hexenyl Acetate | NOAEL (Systemic) | 300 | Rat |
| NOAEL (Reproductive) | 1000 | Rat | |
| cis-3-Hexenyl Isovalerate | NOAEL (Developmental) | 1000 | Rat |
| NOAEL (Fertility) | 1000 | Rat | |
| cis-3-Hexenyl Butyrate | NOAEL (Systemic) | 333 (derived) | Rat |
Table 1. Toxicological Data for Structurally Similar cis-3-Hexenyl Esters. NOAEL (No-Observed-Adverse-Effect Level) values provide an indication of the substance's safety at specific daily intake levels. Data is derived from repeated dose toxicity studies.
Potential Avenues for Biological Investigation
Based on the activities of related "green leaf volatiles" and other unsaturated alcohols and their esters, several key areas warrant investigation for this compound derivatives:
-
Antimicrobial Activity: The reported activity of this compound against S. aureus suggests that its derivatives, particularly esters with varying chain lengths, should be screened against a panel of pathogenic bacteria and fungi.
-
Insecticidal Activity: Many plant-derived volatile compounds and their derivatives exhibit insecticidal or insect-repellent properties. Esters of this compound could be evaluated for their efficacy against common agricultural and household pests.
-
Cytotoxic and Anticancer Activity: The potential for novel compounds to induce cytotoxicity in cancer cell lines is a critical area of drug discovery. Screening this compound derivatives against various cancer cell lines could reveal promising candidates for further development.
Experimental Protocols: A General Framework
While specific protocols for this compound derivatives are not available, the following standard methodologies can be adapted for their biological evaluation.
Antimicrobial Susceptibility Testing
A standard broth microdilution method can be employed to determine the Minimum Inhibitory Concentration (MIC) of the compounds.
Figure 1. Workflow for determining the Minimum Inhibitory Concentration (MIC).
Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the IC50 (half-maximal inhibitory concentration) of the compounds.
Figure 2. Experimental workflow for the MTT cytotoxicity assay.
Signaling Pathways: A Frontier for Discovery
Currently, there is no information available regarding the signaling pathways modulated by this compound or its derivatives. Future research should aim to elucidate these mechanisms, which could involve pathways related to bacterial cell wall synthesis, apoptosis in cancer cells, or neurological pathways in insects. Understanding these pathways is crucial for the rational design of more potent and selective derivatives.
Figure 3. Postulated signaling pathways for this compound derivatives.
Conclusion and Future Directions
The biological activities of this compound derivatives represent a largely untapped area of scientific inquiry. While direct evidence is currently lacking, the toxicological and biological data from structurally similar cis-3-hexenyl esters suggest that these compounds may possess valuable antimicrobial, insecticidal, and cytotoxic properties. Future research should focus on the synthesis of a library of this compound esters with varying acyl chain lengths and functionalities, followed by systematic screening using the outlined experimental protocols. Elucidating the structure-activity relationships and the underlying signaling pathways will be paramount in unlocking the full therapeutic potential of this promising class of compounds.
Enantioselective Synthesis and Bioactivity of cis-4-Hexen-1-ol Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the enantioselective synthesis and potential differential bioactivity of the (R) and (S) isomers of cis-4-Hexen-1-ol. While specific research on the distinct biological roles of these enantiomers is limited, this document outlines potential synthetic strategies and discusses the general principles of stereoisomer-specific bioactivity, supported by data from related compounds.
Enantioselective Synthesis of this compound Isomers
The asymmetric synthesis of specific enantiomers of this compound, a key "green note" fragrance and flavor compound, presents a significant challenge. While various methods exist for the synthesis of the racemic mixture, enantioselective routes are less commonly reported. The primary strategies for obtaining enantiomerically enriched this compound involve either direct asymmetric synthesis or the kinetic resolution of the racemic mixture.
One of the most promising and widely applicable methods for the separation of enantiomers of chiral alcohols is lipase-catalyzed kinetic resolution. This biocatalytic approach offers high enantioselectivity under mild reaction conditions.
Comparison of Synthetic Strategies
| Method | Description | Typical Yield | Typical Enantiomeric Excess (e.e.) | Key Considerations |
| Lipase-Catalyzed Kinetic Resolution | Enzymatic acylation of a racemic alcohol, where one enantiomer reacts preferentially, leaving the other enantiomer unreacted. The esterified and unreacted alcohol can then be separated. | ~50% for each enantiomer (theoretical max) | >95% | Requires screening of different lipases, acyl donors, and solvents. The separation of the resulting ester and alcohol is necessary. |
| Asymmetric Allylation | The reaction of an aldehyde with an allylboronate in the presence of a chiral catalyst, such as a chiral phosphoric acid, can produce enantioenriched homoallylic alcohols. | 60-80% | 90-99% | Requires the synthesis of specific chiral catalysts and optimization of reaction conditions to ensure high cis-selectivity. |
| Reduction of Homopropargylic Alcohols | The stereoselective reduction of a chiral homopropargylic alcohol precursor can yield the desired cis-alkene geometry. | 70-90% | Dependent on the purity of the precursor | Requires the enantioselective synthesis of the homopropargylic alcohol precursor. |
Bioactivity of this compound Isomers
This compound is a member of the green leaf volatiles (GLVs), a class of C6 unsaturated alcohols and aldehydes released by plants upon tissue damage. GLVs are known to play crucial roles in plant defense, acting as airborne signals to attract predators of herbivores and possessing antimicrobial properties.
While the bioactivity of racemic this compound as a fragrance and flavor component is well-established, there is a significant gap in the scientific literature regarding the specific biological activities of its individual (R) and (S) enantiomers. It is a well-established principle in pharmacology and chemical ecology that enantiomers of a chiral molecule can exhibit significantly different biological activities. This is due to the stereospecific nature of biological receptors, such as olfactory receptors in insects or enzyme active sites.
For instance, the enantiomers of other insect pheromones, which are often structurally related to GLVs, are known to have distinct effects on insect behavior. One enantiomer may be highly attractive, while the other is inactive or even inhibitory. This highlights the critical importance of evaluating the bioactivity of individual enantiomers in drug development and agrochemical research.
Given the lack of direct comparative data for this compound isomers, further research is warranted to explore their potential differential effects in areas such as:
-
Insect Olfaction: Determining if one enantiomer is more potent in attracting or repelling specific insect species.
-
Antimicrobial Activity: Investigating if there is a difference in the efficacy of the (R) and (S) isomers against various plant pathogens.
-
Pharmacological Effects: Exploring any potential therapeutic activities and whether they are stereospecific.
Experimental Protocols
Representative Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic this compound
This protocol is a representative procedure based on established methods for the kinetic resolution of similar secondary alcohols and may require optimization for this compound.
Materials:
-
Racemic this compound
-
Immobilized Lipase (e.g., Lipase PS from Pseudomonas cepacia or Lipase from Candida antarctica)
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate)
-
Anhydrous organic solvent (e.g., hexane, toluene, or a mixture)
-
Standard laboratory glassware and stirring equipment
-
Analytical instrumentation for monitoring the reaction and determining enantiomeric excess (e.g., chiral gas chromatography).
Procedure:
-
To a solution of racemic this compound (1.0 g, 10 mmol) in the chosen anhydrous solvent (50 mL), add the immobilized lipase (e.g., 500 mg).
-
Add the acyl donor (e.g., vinyl acetate, 1.5 equivalents, 15 mmol).
-
Stir the mixture at a controlled temperature (e.g., room temperature or 30°C).
-
Monitor the progress of the reaction by periodically taking small aliquots, filtering off the enzyme, and analyzing the sample by chiral GC. The reaction is typically stopped at or near 50% conversion to obtain both the ester and the remaining alcohol in high enantiomeric excess.
-
Once the desired conversion is reached, filter off the immobilized lipase. The enzyme can often be washed and reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Separate the resulting ester (e.g., (R)-cis-4-hexenyl acetate) from the unreacted alcohol (e.g., (S)-cis-4-Hexen-1-ol) using column chromatography on silica gel.
-
The enantiomerically enriched alcohol can be directly used. The ester can be hydrolyzed (e.g., using NaOH or KOH in methanol) to obtain the other enantiomer of the alcohol.
-
Determine the enantiomeric excess of both the resolved alcohol and the alcohol obtained after hydrolysis of the ester using chiral GC analysis.
Visualizations
Caption: Workflow for the enantioselective synthesis of (R)- and (S)-cis-4-Hexen-1-ol via lipase-catalyzed kinetic resolution.
Caption: Logical diagram illustrating the principle of differential bioactivity of enantiomers due to stereospecific interactions with a chiral biological receptor.
Comparative Efficacy of cis-4-Hexen-1-ol and Other Green Leaf Volatiles: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of cis-4-Hexen-1-ol with other prominent green leaf volatiles (GLVs). This document synthesizes available experimental data on their roles in insect behavior modulation and antimicrobial activity, details relevant experimental protocols, and visualizes key biological pathways.
Green leaf volatiles (GLVs) are a group of C6 volatile organic compounds released by plants upon tissue damage. They play a crucial role in plant defense, acting as signaling molecules that can repel herbivores, attract natural enemies of herbivores, and inhibit pathogen growth.[1] This guide focuses on the efficacy of a lesser-studied GLV, this compound, in comparison to more commonly researched GLVs such as (Z)-3-hexen-1-ol, (E)-2-hexenal, and (Z)-3-hexenyl acetate.
Data Presentation: Efficacy in Insect and Microbial Interactions
Quantitative data on the direct comparative efficacy of this compound is limited in publicly available scientific literature. The following tables summarize available data for a range of GLVs to provide a comparative context.
Table 1: Efficacy of Green Leaf Volatiles in Modulating Insect Behavior (Electroantennogram Response)
| Green Leaf Volatile | Insect Species | Mean EAG Response (mV) ± SE | Reference |
| cis-3-Hexen-1-ol | Athetis dissimilis (Male) | 1.30 ± 0.10 | [2] |
| trans-2-Hexen-1-ol | Athetis dissimilis (Male) | 1.27 ± 0.18 | [2] |
| trans-2-Hexenal | Athetis dissimilis (Male) | 1.35 ± 0.02 | [2] |
| (E,E)-2,4-Hexadienal | Athetis dissimilis (Male) | 1.01 ± 0.06 | [2] |
| Hexanal | Athetis dissimilis (Male) | 0.67 ± 0.04 | [2] |
| cis-2-Hexen-1-ol | Athetis dissimilis (Female) | 0.44 ± 0.04 | [2] |
| trans-2-Hexen-1-ol | Athetis dissimilis (Female) | 0.44 ± 0.04 | [2] |
| Note: Data for this compound was not available in the cited study. |
Table 2: Antifungal Activity of a Green Leaf Volatile Aldehyde
| Green Leaf Volatile | Fungal Species | Minimum Inhibitory Concentration (MIC) | Reference |
| trans-2-Hexenal | Botrytis cinerea | Induces defense responses that decrease infection rates | [3] |
| Note: Specific MIC values for direct comparison are often study-dependent. Data for the direct antifungal activity of this compound is not readily available. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of standard experimental protocols used to assess the efficacy of GLVs.
Insect Behavioral Bioassay: Y-Tube Olfactometer
This assay is used to determine the attractant or repellent properties of volatile compounds to insects.
-
Apparatus: A Y-shaped glass tube with a central arm and two side arms. Air is passed through the two side arms, one of which contains the test odorant and the other a control (e.g., solvent only).
-
Procedure:
-
A single insect is introduced into the central arm of the olfactometer.
-
The insect is allowed a set amount of time to choose between the two arms.
-
A choice is recorded when the insect moves a predetermined distance into one of the arms.
-
The setup is cleaned and rotated between trials to avoid positional bias.
-
-
Data Analysis: The number of insects choosing the arm with the test compound is compared to the number choosing the control arm. Statistical analysis (e.g., Chi-squared test) is used to determine if there is a significant preference or avoidance.[4]
Fungal Growth Inhibition Assay (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific fungus.
-
Preparation:
-
A serial dilution of the test compound (e.g., this compound) is prepared in a liquid growth medium in a 96-well microplate.
-
A standardized suspension of fungal spores is prepared.
-
-
Inoculation: Each well is inoculated with the fungal spore suspension. Control wells containing only the medium and the fungus (positive control) and only the medium (negative control) are included.
-
Incubation: The microplate is incubated at an optimal temperature for fungal growth for a specified period.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible fungal growth is observed.
Signaling Pathways and Experimental Workflows
Green Leaf Volatile Biosynthesis and Signaling
GLVs are synthesized from fatty acids through the lipoxygenase (LOX) pathway. Upon plant damage, linolenic acid is converted to 13-hydroperoxylinolenic acid by lipoxygenase. This is then cleaved by hydroperoxide lyase (HPL) to form (Z)-3-hexenal, a precursor to other C6 GLVs like (Z)-3-hexen-1-ol. These volatiles can then act as signaling molecules, often interacting with the jasmonic acid (JA) and salicylic acid (SA) defense pathways to induce systemic resistance.
GLV Biosynthesis and Signaling Pathway.
Experimental Workflow for Efficacy Testing
The general workflow for evaluating the efficacy of a novel GLV involves a series of steps from initial screening to more complex behavioral or in-planta assays.
General Experimental Workflow for GLV Efficacy Testing.
References
- 1. Green leaf volatiles - Wikipedia [en.wikipedia.org]
- 2. Electroantennographic response and odorant-binding protein expression alterations induced by host plant volatiles in Athetis dissimilis (Hampson) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of trans-2-hexenal and cis-3-hexenal on post-harvest strawberry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Comparative Guide to Analytical Methods for cis-4-Hexen-1-ol Quantification
This guide provides a detailed comparison of validated analytical methods for the quantification of cis-4-Hexen-1-ol, a volatile organic compound. The primary methods discussed are Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) with derivatization or universal detection. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of these techniques, supported by representative experimental data and detailed protocols.
Introduction to Analytical Approaches
The selection of an appropriate analytical method for the quantification of this compound is contingent upon the specific requirements of the study, including desired sensitivity, selectivity, and the nature of the sample matrix. As a volatile alcohol, this compound is well-suited for gas chromatography. For HPLC, its lack of a strong UV chromophore necessitates either derivatization or the use of universal detectors like a Refractive Index (RI) detector.
-
Gas Chromatography-Flame Ionization Detection (GC-FID): A robust and widely used technique for quantifying volatile organic compounds. GC-FID offers high precision and a wide linear range.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method provides higher selectivity and definitive identification of the analyte through its mass spectrum, making it ideal for complex matrices.[3][4]
-
High-Performance Liquid Chromatography (HPLC): While not the primary method for such a volatile compound, HPLC can be employed. Due to the absence of a UV-absorbing moiety, detection is typically achieved using a Refractive Index (RI) detector or by pre-column derivatization to attach a UV-active label to the molecule.[5]
Data Presentation: Performance Comparison
The following tables summarize the typical performance characteristics of the discussed analytical techniques for the quantification of short-chain unsaturated alcohols, which are representative of the expected performance for this compound analysis.
Table 1: Gas Chromatography Methods Performance Data
| Performance Characteristic | GC-FID (Representative) | GC-MS (Representative) |
| Linearity (r²) | ≥ 0.999[1] | ≥ 0.998[3] |
| Limit of Detection (LOD) | 0.02 - 0.2 µg/mL[2] | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.08 - 0.8 µg/mL[2] | 0.3 µg/mL |
| Precision (RSD%) | < 10%[6] | < 15% |
| Accuracy (Recovery %) | 95 - 105% | 80 - 115%[3] |
| Sample Throughput | High | Moderate to High |
| Selectivity | Good | Excellent |
Table 2: High-Performance Liquid Chromatography Methods Performance Data
| Performance Characteristic | HPLC-RI (Representative) | HPLC-UV with Derivatization (Representative) |
| Linearity (r²) | ≥ 0.99 | ≥ 0.999 |
| Limit of Detection (LOD) | ~1 µg/mL | 4 - 10 ng/mL[7] |
| Limit of Quantification (LOQ) | ~3 µg/mL | 12 - 31 ng/mL[7] |
| Precision (RSD%) | < 15% | < 7%[7] |
| Accuracy (Recovery %) | 90 - 110% | 90 - 110% |
| Sample Throughput | Moderate | Low to Moderate |
| Selectivity | Moderate | Good |
Experimental Protocols
Protocol 1: GC-FID Method for this compound Quantification
This protocol describes a general method for the quantification of this compound using a gas chromatograph with a flame ionization detector.
1. Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., methanol, hexane) to a known volume in a volumetric flask.
-
If necessary, perform a liquid-liquid extraction to isolate the analyte from the sample matrix.
-
Add an appropriate internal standard (e.g., 2-nonanol) to the final solution before analysis.[8]
2. GC-FID Analysis:
-
GC System: Agilent 7890 GC with FID or equivalent.
-
Column: DB-WAX capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 180 °C at a rate of 10 °C/minute.
-
Hold at 180 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/minute.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
3. Calibration:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent as the samples.
-
Analyze each standard solution under the same GC-FID conditions.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound.
Protocol 2: HPLC-UV Method with Pre-column Derivatization
This protocol outlines a method for quantifying this compound using HPLC with UV detection after derivatization with a UV-active agent like p-nitrobenzoyl chloride.
1. Derivatization Procedure:
-
To a known amount of the sample extract in a vial, add a solution of p-nitrobenzoyl chloride in a suitable solvent (e.g., acetonitrile) and a catalyst (e.g., pyridine).
-
Heat the mixture at a controlled temperature (e.g., 60 °C) for a specific duration (e.g., 30 minutes) to allow the derivatization reaction to complete.
-
After cooling, quench the reaction with a small amount of water.
-
Extract the derivatized product with an organic solvent (e.g., ethyl acetate).
-
Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis.
2. HPLC-UV Analysis:
-
HPLC System: Agilent 1260 Infinity II LC with DAD or equivalent.[7]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[7]
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/minute.[7]
-
Column Temperature: 30 °C.
-
Detection Wavelength: Set to the maximum absorbance of the p-nitrobenzoyl derivative (typically around 254 nm).
-
Injection Volume: 10 µL.[7]
3. Calibration:
-
Derivatize a series of this compound standards of known concentrations using the same procedure as the samples.
-
Analyze the derivatized standards by HPLC-UV.
-
Create a calibration curve by plotting the peak area of the derivatized this compound against its concentration.
Mandatory Visualization
References
- 1. redalyc.org [redalyc.org]
- 2. An Improved Validated Method for the Determination of Short-Chain Fatty Acids in Human Fecal Samples by Gas Chromatography with Flame Ionization Detection (GC-FID) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. japsonline.com [japsonline.com]
- 8. ttb.gov [ttb.gov]
Safety Operating Guide
Proper Disposal of cis-4-Hexen-1-ol: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of cis-4-Hexen-1-ol are critical for ensuring personnel safety and environmental protection. This document provides immediate, procedural, and logistical information for researchers, scientists, and drug development professionals. Adherence to these protocols is vital for maintaining a safe laboratory environment.
Immediate Safety and Handling Precautions
This compound is a combustible liquid and can cause serious eye irritation.[1] Always handle this chemical in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[1][2] Ensure that an eyewash station and safety shower are readily accessible.[1] Keep the container tightly closed when not in use and store it in a cool, dry place away from heat, sparks, and open flames.[1][3]
Spill Management Protocol
In the event of a spill, immediately evacuate unnecessary personnel from the area. Remove all sources of ignition.[1][4] For small spills, absorb the liquid with an inert material such as vermiculite, dry sand, or earth, and place it into a sealed container for disposal.[1][4] Do not allow the spilled material to enter drains or waterways.[1][2]
Step-by-Step Disposal Procedure
The proper disposal of this compound must comply with all federal, state, and local regulations.[1][3] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[3]
-
Waste Identification and Segregation:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Engage a Licensed Disposal Service:
-
Surplus and non-recyclable this compound should be handled by a licensed professional waste disposal company.[2]
-
Provide the disposal service with a comprehensive safety data sheet (SDS) for the chemical.
-
-
Approved Disposal Methods:
-
Container Decontamination:
-
Empty containers may retain product residue and should be decontaminated before disposal.[4] Consult your EHS office for approved decontamination procedures.
-
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 928-91-6[3][5] |
| Molecular Formula | C₆H₁₂O[3] |
| Molecular Weight | 100.16 g/mol [3] |
| Appearance | Colorless to light yellow liquid[5] |
| Boiling Point | 159-160 °C[3] |
| Flash Point | 37 °C[3] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
Environmental and Health Hazards
While specific ecotoxicity data for this compound is limited, it is advised not to release it into the environment.[1] Unsaturated aliphatic alcohols can be toxic to aquatic organisms. Upon combustion, the primary hazardous decomposition products are carbon monoxide and carbon dioxide.[1] Inhalation may cause irritation to the respiratory system, and skin or eye contact can result in irritation.[1] Always handle this chemical with care to minimize exposure and environmental impact.
References
- 1. researchgate.net [researchgate.net]
- 2. ACP - Atmospheric fate of a series of saturated alcohols: kinetic and mechanistic study [acp.copernicus.org]
- 3. Thermal decomposition of isopropanol - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Essential Safety and Operational Guide for Handling cis-4-Hexen-1-ol
This guide provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of cis-4-Hexen-1-ol (CAS No. 928-91-6) in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and mitigate potential hazards.
Immediate Safety and Hazard Information
This compound is a flammable liquid and vapor that can cause serious eye irritation.[1][2] Vapors have the potential to form explosive mixtures with air.[1] It is crucial to handle this chemical in a well-ventilated area and away from any sources of ignition.
Quantitative Safety Data
| Property | Value | Source |
| Flash Point | 59 °C / 138.2 °F (closed cup) | [1] |
| Boiling Point | 156 - 157 °C / 312.8 - 314.6 °F @ 760 mmHg | [1] |
| Occupational Exposure Limits | No established limits by region-specific regulatory bodies | [1][2][3] |
Personal Protective Equipment (PPE)
To ensure personal safety and minimize exposure, the following personal protective equipment is mandatory when handling this compound:
| PPE Category | Recommended Equipment | Standards/Remarks |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Hand Protection | Chemical-resistant gloves. | Nitrile or neoprene gloves are recommended. Inspect gloves before use.[4] |
| Skin and Body Protection | Lab coat or chemical-resistant apron and closed-toe shoes. | Wear appropriate protective clothing to prevent skin exposure.[1][2][4] |
| Respiratory Protection | Not required with adequate ventilation. | Handle in a chemical fume hood.[4][5] If ventilation is insufficient, use a respirator with an appropriate filter. For firefighting, a self-contained breathing apparatus (SCBA) is necessary.[1] |
Operational Plan: Handling and Storage
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of vapors.[4][5]
-
Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other hot surfaces.[1][2] Use non-sparking tools and explosion-proof equipment.[1]
-
Static Discharge: Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[1]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing.[1] Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke in the work area.
-
Emergency Equipment: Ensure that eyewash stations and safety showers are in close proximity to the workstation.[1][2]
Storage:
-
Store in a cool, dry, and well-ventilated area designated for flammable liquids.[1][2][6]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[1][2]
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Waste Collection: Collect waste this compound and any contaminated materials in a clearly labeled, sealed, and appropriate waste container.[1][7]
-
Labeling: The container must be labeled as "Hazardous Waste" with the full chemical name.[7]
-
Spill Management: In the event of a spill, absorb the material with an inert substance (e.g., vermiculite, sand).[1] Collect the absorbed material into a sealed container for disposal.[1] Do not allow the chemical to enter drains.[2]
-
Arranging Disposal: Contact your institution's environmental health and safety department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[7]
Experimental Protocols Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial risk assessment to final disposal.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
